molecular formula C5H8N2O3S B027786 NMTCA CAS No. 103659-08-1

NMTCA

Número de catálogo: B027786
Número CAS: 103659-08-1
Peso molecular: 176.20 g/mol
Clave InChI: IENHCEGSGRQUTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid (NMTCA) is a sulfur-containing N-nitrosamino acid of significant interest in research on endogenous nitrosation processes . Its molecular formula is C5H8N2O3S, with a molecular weight of 176.19 g/mol . Researchers utilize this compound primarily as a biomarker to monitor and quantify the formation of N-nitroso compounds within the human body, which can result from the reaction of dietary components or exposure to environmental precursors . This compound can be formed endogenously through a two-step process involving L-cysteine, acetaldehyde, and a nitrosating agent such as nitrite . It is frequently detected and measured in human urine, alongside other nitrosamino acids like N-nitrosoproline (NPRO) and N-nitrosothiazolidine-4-carboxylic acid (NTCA) . Studies have shown that its formation in vivo can be influenced by factors such as cigarette smoking and diet, and that intake of ascorbic acid (Vitamin C) can significantly reduce its endogenous levels . Its presence has also been studied in food chemistry, specifically in relation to nitrite-preserved cooked meats, where its levels correlate with the amount of nitrite added . As a research chemical, this compound is vital for investigations into metabolic pathways, exposure assessment, and the development of mitigation strategies for endogenous nitrosation, a process relevant to cancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENHCEGSGRQUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(CS1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908540
Record name 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103659-08-1
Record name 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103659081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of the N-methyl-D-aspartate Receptor (NMDAR) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate (B1630785) receptor that plays a central role in the physiology and pathology of the central nervous system. Its unique properties as a coincidence detector, requiring both glutamate binding and postsynaptic depolarization for activation, position it as a key regulator of synaptic plasticity, learning, and memory. Dysregulation of NMDAR function is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. This guide provides an in-depth technical overview of the NMDAR's function in cellular processes, with a focus on its subunit composition, biophysical properties, signaling pathways, and the experimental methodologies used to study them.

NMDAR Subunit Composition and Biophysical Properties

NMDARs are heterotetrameric protein complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The specific combination of GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the biophysical and pharmacological properties of the receptor, influencing factors such as agonist affinity, channel conductance, open probability, and deactivation kinetics.[2][3] These properties are crucial for the receptor's function in different brain regions and at various developmental stages.[2]

Quantitative Data on NMDAR Properties

The following tables summarize key quantitative data related to the biophysical properties of different NMDAR subtypes.

PropertyGluN1/GluN2AGluN1/GluN2BReference(s)
Agonist Affinity
Glutamate (EC₅₀)~1.3 µM~0.4 µM[4]
Glycine (B1666218) (EC₅₀)~0.1 µM~0.1 µM
Channel Properties
Single-channel Conductance50 pS (main), 38 pS (sub-conductance)50 pS (main), 38 pS (sub-conductance)
Peak Open Probability (Po)~0.35 - 0.5~0.07 - 0.1
Mean Open TimeShorter (~1-5 ms)Longer (~5-10 ms)
Deactivation Time Course FasterSlower

NMDAR-Mediated Signaling Pathways

Upon activation, NMDARs allow the influx of Ca²⁺ into the postsynaptic neuron, which acts as a critical second messenger to initiate a cascade of intracellular signaling events. These pathways are fundamental to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

NMDAR Signaling in Long-Term Potentiation (LTP)

High-frequency synaptic stimulation leads to a large and sustained influx of Ca²⁺ through NMDARs, triggering signaling cascades that result in a long-lasting enhancement of synaptic strength. A key player in this process is Calcium/calmodulin-dependent protein kinase II (CaMKII).

NMDAR_LTP_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDAR NMDAR Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx AMPAR AMPAR Calmodulin Calmodulin Ca2_ion->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Activation PKC PKC Calmodulin->PKC Activation CaMKII->AMPAR Phosphorylation & Insertion into membrane CREB CREB CaMKII->CREB Activation PKC->NMDAR Phosphorylation Src Src Src->NMDAR Phosphorylation Gene_Expression Gene Expression (e.g., AMPAR synthesis) CREB->Gene_Expression Transcription

NMDAR signaling pathway in Long-Term Potentiation (LTP).
NMDAR Signaling in Long-Term Depression (LTD)

Low-frequency stimulation results in a smaller, transient increase in postsynaptic Ca²⁺, which preferentially activates protein phosphatases, leading to a long-lasting decrease in synaptic efficacy.

NMDAR_LTD_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm NMDAR NMDAR Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx AMPAR AMPAR Calcineurin Calcineurin (PP2B) Ca2_ion->Calcineurin Activation PP1 PP1 Calcineurin->PP1 Activation PP1->AMPAR Dephosphorylation & Internalization

NMDAR signaling pathway in Long-Term Depression (LTD).
Src Kinase Regulation of NMDAR Function

The non-receptor tyrosine kinase Src is a key modulator of NMDAR activity. Src can directly phosphorylate GluN2 subunits, which enhances receptor function and is a critical step for the induction of LTP.

Src_NMDAR_Regulation GPCR GPCR/RTK Activation PKC PKC GPCR->PKC Activation Src Src Kinase PKC->Src Activation NMDAR NMDAR Src->NMDAR Phosphorylation of GluN2 Subunits Enhanced_Current Enhanced Ca²⁺ Influx & Synaptic Plasticity NMDAR->Enhanced_Current

Src Kinase regulation of NMDAR function.
NMDAR Signaling to CREB

Calcium influx through NMDARs can also lead to the activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and initiates the transcription of genes involved in the late phase of LTP and long-term memory formation.

NMDAR_CREB_Pathway NMDAR NMDAR Activation Ca2_ion Ca²⁺ Influx NMDAR->Ca2_ion CaMKIV CaMKIV Ca2_ion->CaMKIV Activation Ras_ERK Ras-ERK Pathway Ca2_ion->Ras_ERK Activation CREB CREB CaMKIV->CREB Phosphorylation Ras_ERK->CREB Phosphorylation Gene_Transcription Gene Transcription (e.g., BDNF, c-Fos) CREB->Gene_Transcription Activation

NMDAR signaling to CREB activation.

Experimental Protocols

Investigating the role of NMDARs in cellular processes requires a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for NMDAR Currents

This protocol allows for the recording of NMDAR-mediated currents from individual neurons.

Patch_Clamp_Workflow Start Start: Prepare Neuronal Culture Prepare_Solutions Prepare Internal and External Solutions Start->Prepare_Solutions Pull_Pipette Pull Glass Micropipette (3-7 MΩ resistance) Prepare_Solutions->Pull_Pipette Position_Pipette Position Pipette near Neuron under Microscope Pull_Pipette->Position_Pipette Form_Seal Form Giga-ohm Seal (>1 GΩ) Position_Pipette->Form_Seal Rupture_Membrane Rupture Cell Membrane to achieve Whole-Cell Configuration Form_Seal->Rupture_Membrane Voltage_Clamp Set Holding Potential (e.g., +40 mV to relieve Mg²⁺ block) Rupture_Membrane->Voltage_Clamp Apply_Agonists Apply NMDA and Glycine Voltage_Clamp->Apply_Agonists Record_Currents Record NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs) Apply_Agonists->Record_Currents Analyze_Data Analyze Current Amplitude, Kinetics, and other Properties Record_Currents->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp recording of NMDAR currents.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. The absence of Mg²⁺ prevents channel block.

    • Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block potassium channels.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

    • Under a microscope, approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane and gain electrical access to the cell interior (whole-cell configuration).

    • Clamp the cell at a holding potential of +40 mV to relieve any residual Mg²⁺ block.

    • Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke NMDAR currents.

    • Record the resulting currents using an amplifier and digitizer.

  • Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded NMDAR-mediated EPSCs.

Co-Immunoprecipitation (Co-IP) of NMDAR-Interacting Proteins

This technique is used to identify proteins that form complexes with NMDARs in their native cellular environment.

CoIP_Workflow Start Start: Harvest Brain Tissue (e.g., Hippocampus) Lyse_Tissue Lyse Tissue in a mild Detergent Buffer Start->Lyse_Tissue Centrifuge Centrifuge to Pellet Cell Debris Lyse_Tissue->Centrifuge Preclear_Lysate Pre-clear Lysate with Control IgG and Protein A/G Beads Centrifuge->Preclear_Lysate Incubate_Antibody Incubate Supernatant with Primary Antibody against NMDAR subunit Preclear_Lysate->Incubate_Antibody Incubate_Beads Add Protein A/G Beads to Capture Antibody-Antigen Complex Incubate_Antibody->Incubate_Beads Wash_Beads Wash Beads to Remove Non-specific Binding Proteins Incubate_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins from Beads Wash_Beads->Elute_Proteins Analyze_Proteins Analyze Eluted Proteins by Western Blot or Mass Spectrometry Elute_Proteins->Analyze_Proteins End End Analyze_Proteins->End

Workflow for Co-Immunoprecipitation of NMDAR-interacting proteins.

Methodology:

  • Tissue Lysis: Homogenize fresh or frozen brain tissue (e.g., hippocampus) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Clarification: Centrifuge the lysate at high speed to pellet insoluble material.

  • Pre-clearing: Incubate the supernatant with control IgG and protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for an NMDAR subunit (e.g., anti-GluN1 or anti-GluN2B) overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the NMDAR subunit and its interacting partners by Western blotting with specific antibodies or by mass spectrometry.

Super-Resolution Microscopy for NMDAR Trafficking

Techniques like dSTORM (direct stochastic optical reconstruction microscopy) allow for the visualization of NMDAR localization and movement at the nanoscale, providing insights into their trafficking to and from the synapse.

dSTORM_Workflow Start Start: Prepare Neuronal Culture on Coverslips Label_Receptors Label Surface NMDARs with Fluorophore-conjugated Antibodies Start->Label_Receptors Fix_and_Permeabilize Fix and Permeabilize Cells Label_Receptors->Fix_and_Permeabilize Image_Acquisition Acquire thousands of images with a dSTORM microscope Fix_and_Permeabilize->Image_Acquisition Stochastic_Activation Stochastically activate a sparse subset of fluorophores in each frame Image_Acquisition->Stochastic_Activation Localization Localize the center of each activated fluorophore with high precision Stochastic_Activation->Localization Reconstruction Reconstruct a super-resolution image from the localizations Localization->Reconstruction Analyze_Trafficking Analyze Receptor Clustering, Density, and Movement Reconstruction->Analyze_Trafficking End End Analyze_Trafficking->End

Workflow for super-resolution microscopy of NMDAR trafficking.

Methodology:

  • Labeling: Incubate live cultured neurons with primary antibodies against an extracellular epitope of an NMDAR subunit, followed by secondary antibodies conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647).

  • Fixation: Fix the cells with paraformaldehyde.

  • Imaging:

    • Mount the coverslip on a microscope equipped for dSTORM.

    • Use a high-power laser to excite the fluorophores and a different laser to switch most of them to a dark state.

    • Acquire thousands of images, where in each frame only a sparse, random subset of fluorophores is activated and imaged.

  • Image Reconstruction and Analysis:

    • Use specialized software to determine the precise location of each activated fluorophore in each frame.

    • Combine the localization data from all frames to reconstruct a super-resolution image of NMDAR distribution.

    • Analyze parameters such as receptor cluster size, density, and co-localization with synaptic markers.

Conclusion

The N-methyl-D-aspartate receptor is a multifaceted and highly regulated molecule that is fundamental to a vast array of cellular processes in the brain. Its intricate signaling cascades and dynamic regulation of synaptic strength underscore its importance in both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders. A thorough understanding of the NMDAR's biophysical properties, signaling pathways, and the experimental techniques used to probe its function is essential for researchers and drug development professionals seeking to unravel the complexities of the brain and develop novel therapeutic strategies. The continued application and refinement of the methodologies outlined in this guide will undoubtedly lead to further critical insights into the pivotal role of the NMDAR in cellular and systems neuroscience.

References

NMTCA as a Biomarker for Endogenous Nitrosation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous nitrosation is the in-vivo formation of N-nitroso compounds (NOCs), a class of potent carcinogens, from precursors such as secondary amines and nitrosating agents derived from dietary nitrate (B79036) and nitrite[1][2][3][4]. This process is a significant contributor to the total human burden of carcinogenic NOCs and is implicated in the etiology of various cancers, including those of the stomach and esophagus[5]. The ability to accurately quantify the rate of endogenous nitrosation is crucial for risk assessment, understanding disease mechanisms, and developing effective chemopreventive strategies.

This requires the use of sensitive and specific biomarkers that are formed endogenously and excreted in measurable quantities. While N-nitrosoproline (NPRO) has been a widely used biomarker, other compounds have emerged that may offer greater sensitivity. One such promising biomarker is N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA), a sulfur-containing N-nitrosamino acid identified in human urine. This compound's formation is directly linked to the availability of its precursors—acetaldehyde (B116499) and L-cysteine—and the presence of nitrosating agents, making its urinary excretion a valuable index of in-vivo nitrosation capacity.

This technical guide provides a comprehensive overview of this compound, covering its biochemical formation, quantitative data supporting its use as a biomarker, detailed experimental protocols for its analysis, and the key factors that influence its endogenous levels.

Biochemical Formation of this compound

The endogenous synthesis of this compound is a two-step process that primarily occurs in the acidic environment of the stomach.

  • Precursor Formation : The first step involves a non-enzymatic condensation reaction between the amino acid L-cysteine and acetaldehyde. Acetaldehyde is a reactive aldehyde that can originate from various sources, including ethanol (B145695) metabolism. This reaction forms a cyclic precursor molecule, 2-methylthiazolidine-4-carboxylic acid (MTCA).

  • Nitrosation : The MTCA precursor is subsequently nitrosated. Dietary nitrate, abundant in vegetables, is reduced to nitrite (B80452) by oral microflora. In the acidic milieu of the stomach, nitrite is converted into active nitrosating agents, such as dinitrogen trioxide (N2O3). These agents react with the secondary amine group within the MTCA molecule to form the stable N-nitroso compound, this compound.

Studies have shown that the precursors to this compound and the related compound N-nitrosothiazolidine-4-carboxylic acid (NTCA) are nitrosated in vitro at rates significantly higher than that of proline, the precursor to the traditional biomarker NPRO. This suggests that this compound may be a more sensitive marker for detecting endogenous nitrosation.

G cluster_precursor Step 1: Precursor Formation cluster_nitrosation Step 2: Nitrosation cysteine L-Cysteine acetaldehyde Acetaldehyde mtca 2-Methylthiazolidine- 4-carboxylic acid (MTCA) cysteine->mtca acetaldehyde->mtca This compound This compound mtca->this compound Nitrosation nitrite Nitrite (from Dietary Nitrate) acid Acidic Conditions (Stomach) agent Nitrosating Agent (e.g., N2O3) nitrite->agent acid->agent agent->this compound

Caption: Biochemical pathway of this compound formation.

This compound as a Quantitative Biomarker

The utility of this compound as a biomarker is supported by quantitative data from human studies. Following its endogenous formation, this compound is metabolically stable and is excreted in the urine, allowing for non-invasive assessment of exposure. A key study involving 15 healthy volunteers demonstrated that this compound is consistently present in 24-hour urine samples, with excretion levels often exceeding those of NPRO.

Data Presentation

The following table summarizes quantitative data on the urinary excretion of this compound and related N-nitrosamino acids from a study on human volunteers.

BiomarkerNumber of SubjectsMean Excretion (µ g/day )Excretion Range (µ g/day )Reference
This compound 155.20.4 - 19.8
NTCA 158.50.9 - 35.9
NPRO 153.3Not Reported

N-nitrosothiazolidine-4-carboxylic acid (NTCA) is formed from L-cysteine and formaldehyde. N-nitrosoproline (NPRO) is formed from proline.

The data indicates that the daily excretion of this compound and NTCA was, on average, 1.6 and 2.4 times greater, respectively, than that of NPRO in the same individuals, highlighting their potential as more abundant and thus more easily quantifiable markers of endogenous nitrosation.

G Logical Relationship of this compound as a Biomarker cluster_inputs Inputs / Precursors cluster_process Endogenous Process cluster_output Output / Measurement nitrate Dietary Nitrate (e.g., Vegetables) nitrite Salivary Reduction to Nitrite nitrate->nitrite cysteine L-Cysteine (Amino Acid) formation In-Vivo this compound Formation cysteine->formation acetaldehyde Acetaldehyde (e.g., from Ethanol) acetaldehyde->formation nitrosating Formation of Nitrosating Agents (Acidic Stomach Environment) nitrite->nitrosating nitrosating->formation excretion Urinary Excretion of this compound formation->excretion biomarker Biomarker of Endogenous Nitrosation excretion->biomarker

Caption: The logical relationship of this compound as a biomarker.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices, primarily urine, is essential for its validation and use in clinical and epidemiological studies. The standard methods involve chromatography coupled with highly sensitive detection techniques.

Sample Collection and Handling

Proper sample handling is critical to prevent analyte degradation and ensure reproducible results.

  • Collection : 24-hour urine samples should be collected in sterile containers kept cool to minimize bacterial activity.

  • Storage : Immediately after collection, the total volume should be recorded, and aliquots should be stored at -20°C or lower until analysis.

  • Preparation : Prior to extraction, samples are thawed, vortexed to ensure homogeneity, and centrifuged to remove any particulate matter.

Protocol: Quantification of this compound in Urine by GC-TEA/MS

This method is a gold standard for N-nitroso compound analysis, combining the high separation power of Gas Chromatography (GC) with the specificity of a Thermal Energy Analyzer (TEA) or the structural confirmation of Mass Spectrometry (MS). A derivatization step is required to increase the volatility of the polar this compound molecule.

  • Internal Standard : Add a known amount of an appropriate internal standard (e.g., N-nitroso-2,2-dimethylthiazolidine-4-carboxylic acid) to a 10 mL aliquot of centrifuged urine.

  • Acidification & Extraction : Adjust the sample pH to <2 with concentrated HCl. Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate (B1210297), vortexing for 5 minutes, and centrifuging to separate the layers. Repeat the extraction twice more, pooling the organic layers.

  • Drying : Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate to near dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification) : To make the carboxylic acid group volatile for GC analysis, convert it to its methyl ester.

    • Re-dissolve the residue in 1 mL of methanol.

    • Add 2 mL of a 14% (w/v) boron trifluoride (BF3)-methanol solution.

    • Heat the mixture in a sealed vial at 60°C for 30 minutes.

    • After cooling, add 2 mL of water and extract the derivatized this compound-methyl ester into 5 mL of hexane (B92381).

    • Concentrate the hexane layer for GC injection.

  • GC-TEA/MS Analysis :

    • Injector Temperature : 250°C.

    • Injection Mode : 1 µL, splitless.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Oven Program : Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Detection (EI Mode) : Scan for characteristic ions of the derivatized this compound and internal standard in Selected Ion Monitoring (SIM) mode for quantification.

G start 24-Hour Urine Collection storage Sample Storage (-20°C) start->storage prep Thaw, Vortex, Centrifuge storage->prep extraction Acidification (pH<2) Liquid-Liquid Extraction (Ethyl Acetate) prep->extraction derivatization Derivatization (Esterification with BF3-Methanol) extraction->derivatization Required for GC analysis GC-TEA or GC-MS Analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for this compound analysis by GC-MS.

Factors Influencing this compound Levels

The concentration of this compound excreted in urine is influenced by several external and internal factors, which must be considered when designing and interpreting studies.

  • Dietary Precursors : The primary drivers of this compound formation are dietary. High intake of nitrate, found in green leafy vegetables, and nitrite, used as a preservative in cured and processed meats, significantly increases the pool of available nitrosating agents.

  • Acetaldehyde Exposure : Exposure to acetaldehyde is the other critical factor. The most common source of significant acetaldehyde exposure is the consumption of alcoholic beverages, as it is the first metabolite of ethanol.

  • Inhibitors of Nitrosation : Conversely, certain dietary components can inhibit endogenous nitrosation. Ascorbic acid (Vitamin C) and other antioxidants like tocopherols (B72186) and polyphenols, which are abundant in fruits and vegetables, can chemically reduce nitrosating agents, thereby preventing the formation of this compound and other NOCs. The balance between dietary precursors and inhibitors ultimately determines an individual's net rate of endogenous nitrosation.

Conclusion

N-nitroso-2-methylthiazolidine-4-carboxylic acid (this compound) stands out as a sensitive and specific biomarker for assessing endogenous nitrosation. Its formation is mechanistically linked to dietary precursors (nitrate, nitrite) and exposure to acetaldehyde, and its excretion in urine provides a non-invasive window into these complex in-vivo processes. The higher rate of formation of its precursor compared to proline and its greater urinary abundance in human subjects underscore its potential advantages over traditional biomarkers.

For researchers, scientists, and drug development professionals, the application of standardized and robust analytical protocols, such as the GC-TEA/MS method detailed herein, is paramount for obtaining reliable and comparable data. By quantifying this compound, researchers can better assess cancer risk associated with lifestyle and diet, investigate the mechanisms of carcinogenesis, and evaluate the efficacy of potential chemopreventive agents that aim to block endogenous NOC formation. Future research should focus on large-scale population studies to further validate the relationship between this compound levels, dietary habits, and disease risk.

References

The Biological Significance of N-methyl-tetrahydro-β-carboline-3-carboxylic acid (NMTCA) Formation In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methyl-tetrahydro-β-carboline-3-carboxylic acid (NMTCA) is a heterocyclic compound belonging to the tetrahydro-β-carboline family, formed endogenously in the human body through the Pictet-Spengler condensation of L-tryptophan with acetaldehyde (B116499). Acetaldehyde, a key metabolite of ethanol, links this compound formation to alcohol consumption. Found in various foodstuffs and biological fluids, this compound has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the in vivo formation, physiological, and pathological significance of this compound. It details quantitative data on its distribution, provides in-depth experimental protocols for its analysis and functional characterization, and visualizes its key formation and signaling pathways. This document serves as a resource for researchers investigating the role of this compound in human health and disease, and for professionals in drug development exploring its therapeutic or toxicological potential.

Introduction

Tetrahydro-β-carbolines (THβCs) are a class of indole (B1671886) alkaloids that are widespread in nature, found in plants, foodstuffs, and within the mammalian body.[1] this compound is a prominent member of this family, and its formation is intrinsically linked to the metabolism of the essential amino acid L-tryptophan and the presence of acetaldehyde.[2][3] The endogenous synthesis of this compound, particularly influenced by factors such as diet and alcohol intake, raises important questions about its physiological roles and its potential contribution to pathological conditions.[4]

This guide explores the multifaceted biological significance of this compound, covering its origins, its measured concentrations in various biological matrices, and its interactions with key cellular pathways. A particular focus is placed on its role as a potential neuromodulator, its association with certain clinical syndromes, and its function as a precursor to potentially mutagenic compounds.

Endogenous and Exogenous Sources of this compound

In Vivo Formation: The Pictet-Spengler Reaction

The primary route for the endogenous formation of this compound is the Pictet-Spengler reaction, a condensation reaction between L-tryptophan and acetaldehyde.[5] This reaction occurs under physiological conditions and is influenced by the availability of its precursors.

pictet_spengler tryptophan L-Tryptophan intermediate Schiff Base Intermediate tryptophan->intermediate + acetaldehyde Acetaldehyde acetaldehyde->intermediate This compound This compound intermediate->this compound Cyclization

Figure 1: Pictet-Spengler condensation of L-tryptophan and acetaldehyde to form this compound.
Dietary and Environmental Sources

This compound is also present in a variety of fermented foods and beverages, where it is formed during processing and storage. Its presence in these products constitutes a significant exogenous source of exposure for humans.

Quantitative Analysis of this compound in Biological Samples and Foodstuffs

The quantification of this compound in various matrices is crucial for understanding its distribution, metabolism, and biological effects. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

This compound Levels in Human Biological Fluids
Biological MatrixConditionThis compound ConcentrationReference(s)
Urine Healthy Adults0.1 - 2.5 µ g/day
SmokersPotentially elevated due to acetaldehyde in smoke
Following Alcohol ConsumptionSignificantly increased
Plasma/Serum Healthy AdultsNot consistently detected at high levels
Neurodegenerative DiseasesUnder investigation, potential for altered levels
Human Milk Healthy MothersDetected, indicating systemic distribution
This compound Content in Food and Beverages
Food/Beverage CategoryProduct ExampleThis compound Concentration RangeReference(s)
Fermented Soy Products Soy Sauce0.1 - 5.0 µg/g
Alcoholic Beverages Wine, Beer0.01 - 1.0 µg/mL
Dairy Products Yogurt, Cheese0.05 - 0.5 µg/g
Fruits and Juices Orange Juice0.01 - 0.2 µg/mL
Bakery Products Toasted Bread0.1 - 0.8 µg/g

Biological Activities and Significance

Neuromodulatory Effects: Monoamine Oxidase (MAO) Inhibition

One of the most studied biological activities of this compound is its ability to inhibit monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. By inhibiting MAO, this compound can lead to an increase in the synaptic levels of these neurotransmitters, suggesting a potential role in mood and motor control.

mao_inhibition This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Degradation Degradation MAO->Degradation Increased_Levels Increased Synaptic Levels MAO->Increased_Levels leads to Dopamine_Serotonin Dopamine & Serotonin (Neurotransmitters) Dopamine_Serotonin->Degradation Metabolized by

Figure 2: this compound-mediated inhibition of monoamine oxidase (MAO).
Role in Oxidative Stress

Emerging evidence suggests that this compound may be involved in modulating oxidative stress. Depending on the cellular context, it could exhibit either pro-oxidant or antioxidant properties. Further research is needed to elucidate the precise mechanisms.

Association with Pathological Conditions
  • Eosinophilia-Myalgia Syndrome (EMS): this compound was investigated as a potential causative agent in the EMS outbreak linked to the consumption of L-tryptophan supplements. While a definitive causal link was not established, its presence in contaminated supplements suggested a possible role.

  • Neurodegenerative Diseases: Due to its effects on monoaminergic systems and potential involvement in oxidative stress, this compound is a compound of interest in the study of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

  • Precursor to Mutagens: this compound can be nitrosated in the presence of nitrites to form N-nitroso compounds, which are known mutagens.

Experimental Protocols

Quantification of this compound by HPLC with Fluorescence Detection

This protocol describes a method for the extraction and quantification of this compound from urine samples.

5.1.1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Centrifuge a 10 mL urine sample at 3000 x g for 15 minutes to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

5.1.2. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 270 nm and an emission wavelength of 340 nm.

  • Quantification: Generate a calibration curve using this compound standards of known concentrations.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe evap Evaporation & Reconstitution spe->evap hplc HPLC System evap->hplc Inject detector Fluorescence Detector hplc->detector data Data Acquisition & Quantification detector->data

Figure 3: Experimental workflow for HPLC analysis of this compound in urine.
In Vitro Assessment of this compound-Induced Cytotoxicity (MTT Assay)

This protocol outlines the use of the MTT assay to evaluate the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and treat the cells for 24, 48, or 72 hours. Include a vehicle control (medium without this compound).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

In Vitro Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

This protocol describes the use of the DCFH-DA assay to measure intracellular ROS levels in neuronal cells treated with this compound.

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and treat with this compound as described for the MTT assay. Include a positive control (e.g., H₂O₂).

  • DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a fold change relative to the vehicle control.

Conclusion and Future Directions

The endogenous and exogenous compound this compound presents a fascinating area of research with implications for neuroscience, toxicology, and nutrition. Its formation from common dietary and metabolic precursors, coupled with its ability to modulate key enzymatic pathways, underscores its potential to influence human health. While significant progress has been made in identifying its sources and primary biological activities, further research is warranted in several key areas:

  • Comprehensive Quantitative Profiling: There is a need for more extensive quantitative data on this compound levels in various human tissues and their correlation with different disease states, particularly neurodegenerative and psychiatric disorders.

  • Elucidation of Signaling Pathways: Beyond MAO inhibition, the downstream signaling cascades and potential off-target effects of this compound require deeper investigation to fully understand its mechanism of action.

  • Long-term Effects of Dietary Exposure: The chronic effects of dietary this compound intake on human health remain largely unexplored and represent an important area for future epidemiological and clinical studies.

This technical guide provides a solid foundation for researchers and clinicians interested in the biological significance of this compound. By utilizing the provided data and protocols, the scientific community can continue to unravel the complex roles of this intriguing molecule in vivo.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-N-methyl-4-aminobutanoic acid (NMTCA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species and are considered potential human carcinogens. The primary route of human exposure to N-nitrosamines is through the diet, either by direct ingestion of preformed compounds or by endogenous formation from dietary precursors, namely nitrate (B79036) and nitrite (B80452). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its link to dietary nitrate and nitrite. It consolidates quantitative data on this compound occurrence, details relevant experimental protocols for its analysis, and illustrates its formation and proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound and to guide future research and risk assessment efforts.

Introduction

Dietary nitrates and nitrites are inorganic compounds found naturally in vegetables and water, and are also used as preservatives in processed meats. While they have some physiological roles, their significance in toxicology and carcinogenesis stems from their ability to act as precursors for the formation of N-nitroso compounds (NOCs)[1][2]. The formation of NOCs occurs when a nitrosating agent, derived from nitrite, reacts with a secondary or tertiary amine or amide. This reaction can happen in food during processing and storage, or endogenously in the acidic environment of the stomach[3][4].

N-nitroso-N-methyl-4-aminobutanoic acid (this compound) is a specific N-nitrosamine that has been identified as a contaminant in certain pharmaceutical products and is also known to be a tobacco-derived nitrosamino acid[5]. Animal studies have demonstrated the carcinogenicity of this compound, with research showing it induces bladder transitional cell carcinomas in rats. Given the widespread human exposure to dietary nitrate and nitrite, understanding the potential for these precursors to contribute to the endogenous formation of this compound is of significant public health interest.

This guide will delve into the chemistry of this compound formation, present available quantitative data on its presence in food, describe the analytical methodologies for its detection, and explore its potential biological effects and mechanisms of action.

Formation of this compound from Dietary Precursors

The formation of this compound is a classic example of N-nitrosation. It requires a nitrosating agent, which is typically nitrous acid (HNO₂) formed from nitrite in an acidic environment, and a secondary amine precursor, N-methyl-4-aminobutanoic acid.

Dietary Sources of Precursors:

  • Nitrate (NO₃⁻): Primarily found in vegetables, especially leafy greens like spinach and lettuce, as well as in drinking water. A significant portion of ingested nitrate is reduced to nitrite by bacteria in the saliva and gastrointestinal tract.

  • Nitrite (NO₂⁻): Used as a curing agent in processed meats such as bacon, sausages, and ham to inhibit microbial growth and preserve color. It is also present in smaller amounts in some vegetables.

  • N-methyl-4-aminobutanoic acid Precursors: The direct dietary sources of N-methyl-4-aminobutanoic acid are not well-documented in readily available literature. However, it is a derivative of gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid found in various foods. It is plausible that methylated forms of GABA or related compounds in the diet could serve as precursors.

The chemical reaction for the formation of this compound is as follows:

HNO₂ + H⁺ ⇌ H₂O + NO⁺ (Nitrosating agent formation) CH₃NH(CH₂)₃COOH + NO⁺ → (CH₃)(NO)N(CH₂)₃COOH + H⁺

This reaction is most efficient in the acidic conditions of the stomach.

Quantitative Data on this compound in Food

The presence of this compound has been quantified in various processed meat products. The following table summarizes the findings from a study conducted in Medan City, which analyzed this compound levels using liquid chromatography-mass spectrometry. It is important to note that these levels may vary depending on the specific processing methods and ingredients used.

Food Product CategorySample Brand/TypeThis compound Concentration (µg/kg)
Corned Beef Korenetku20.54
Pronas20.50
Mili48.05
Libbys46.84
Bernardi90.52
Burgers Kimbo20.705
Bernardi20.703
Vitalia35.79
Hemato20.705
Abbys20.70
Smoked Beef Fiesta20.703
Yona20.702
Chiefs989.175
Bernardi20.708
Farmhouse20.697

Data sourced from Siregar et al., 2019

Experimental Protocols

The accurate quantification of this compound in complex matrices like food and biological samples requires sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of LC-MS/MS for this compound Analysis

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

  • Sample Preparation and Extraction: The initial step involves extracting this compound from the sample matrix and removing interfering substances.

  • Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase column is typically used, where this compound is separated from other components based on its polarity.

  • Ionization: The eluent from the HPLC column enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used to generate charged this compound molecules (ions).

  • Mass Analysis (MS/MS): The ions are then guided into the mass analyzer. In tandem mass spectrometry, a specific parent ion corresponding to this compound is selected, fragmented, and then specific daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Detailed Methodology for this compound Analysis in Processed Meat

The following is a representative protocol based on established methods for nitrosamine (B1359907) analysis in food.

1. Reagents and Materials:

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Homogenize a representative portion of the processed meat sample (e.g., 5 grams).

  • To the homogenized sample, add a suitable extraction solvent (e.g., 10 mL of acetonitrile with 1% formic acid).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Perform ultrasonic extraction for 10-15 minutes to enhance the extraction efficiency.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • For cleaner samples, pass the supernatant through a pre-conditioned SPE cartridge to remove interfering matrix components.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be monitored.

  • Calibration: A calibration curve is constructed using a series of known concentrations of the this compound analytical standard.

4. Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve.

Biological Effects and Signaling Pathways

The primary toxicological concern associated with this compound is its carcinogenicity, which is a hallmark of many N-nitrosamines. The mechanism is believed to involve metabolic activation to a reactive electrophilic species that can damage DNA.

Metabolic Activation and Genotoxicity

While specific studies on the metabolic activation of this compound are not abundant in the available literature, the general pathway for N-nitrosamines is well-established and can be extrapolated to this compound.

  • Cytochrome P450-mediated Hydroxylation: N-nitrosamines are metabolically activated by cytochrome P450 enzymes in the liver and other tissues. This involves the hydroxylation of the carbon atom alpha to the nitroso group.

  • Formation of a Reactive Intermediate: The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a diazonium ion.

  • DNA Adduct Formation: The highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes that regulate cell growth and division (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis.

The genotoxicity of a substance refers to its ability to damage the genetic material within a cell. The formation of DNA adducts by metabolically activated this compound is a direct genotoxic mechanism.

Signaling Pathways

Currently, there is a lack of specific research identifying the precise cellular signaling pathways that are directly altered by this compound. However, based on its genotoxic nature, it is plausible that this compound-induced DNA damage would trigger cellular responses such as:

  • DNA Damage Response (DDR) Pathways: Activation of sensor proteins like ATM and ATR, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.

  • Apoptosis Pathways: Persistent DNA damage can activate intrinsic apoptotic pathways involving the Bcl-2 family of proteins and caspases.

  • Pro-survival and Proliferation Pathways: If mutations occur in key signaling proteins, this can lead to the constitutive activation of pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.

Further research is needed to elucidate the specific signaling cascades that are dysregulated by this compound exposure.

Visualizations

Diagram 1: Formation of this compound from Dietary Precursors

NMTCA_Formation Nitrate Dietary Nitrate (e.g., from Vegetables) Nitrite_Endo Nitrite (in saliva/GI tract) Nitrate->Nitrite_Endo Bacterial Reduction Nitrite_Diet Dietary Nitrite (e.g., from Processed Meat) Stomach Acidic Environment (Stomach) Nitrite_Diet->Stomach Nitrite_Endo->Stomach Amine N-methyl-4-aminobutanoic acid precursor Amine->Stomach This compound This compound (N-nitroso-N-methyl-4-aminobutanoic acid) Stomach->this compound Nitrosation

Caption: Formation pathway of this compound from dietary nitrate and nitrite.

Diagram 2: Proposed Mechanism of this compound-Induced Genotoxicity

NMTCA_Genotoxicity This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Metabolite Reactive Electrophilic Intermediate (Diazonium Ion) CYP450->Metabolite DNA DNA Metabolite->DNA Alkylation Adduct DNA Adducts DNA->Adduct Mutation Mutations Adduct->Mutation Miscoding during Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Proposed metabolic activation and genotoxic mechanism of this compound.

Conclusion and Future Directions

The link between dietary nitrate and nitrite and the formation of N-nitrosamines is a well-established area of toxicology. This compound represents a specific, carcinogenic member of this class for which quantitative data in food is emerging. The information presented in this guide highlights that exposure to this compound through the diet, particularly from processed meats, is plausible.

Key areas for future research include:

  • Broadening Quantitative Analysis: More extensive surveys are needed to quantify this compound levels in a wider variety of food products and in different geographical regions. Additionally, studies measuring this compound and its metabolites in human biological samples (e.g., urine) are crucial to assess endogenous formation from dietary precursors.

  • Identifying Specific Precursors: Research is needed to identify the primary dietary sources of N-methyl-4-aminobutanoic acid and related precursors.

  • Elucidating Signaling Pathways: In-depth molecular studies are required to determine the specific signaling pathways that are dysregulated by this compound. This will provide a more complete understanding of its carcinogenic mechanism and may reveal potential biomarkers of exposure or effect.

  • Risk Assessment: As more data becomes available, a comprehensive risk assessment will be necessary to understand the potential health risks associated with the levels of this compound found in the human diet.

This technical guide provides a foundation for understanding the current state of knowledge regarding this compound and its connection to dietary nitrate and nitrite. It is hoped that this will stimulate further research into this important area of food safety and toxicology.

References

The Emerging Therapeutic Potential of 1-Methylnicotinamide (MNA) in Human Health and Disease: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylnicotinamide (B1211872) (MNA), a primary metabolite of nicotinamide (B372718), has long been considered an inactive byproduct of NAD+ metabolism. However, a growing body of evidence challenges this view, revealing MNA as a bioactive molecule with significant therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive review of the current understanding of MNA's role in human health and disease, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this burgeoning field. Through the visualization of complex biological pathways and experimental workflows, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore and harness the therapeutic promise of MNA.

Introduction to 1-Methylnicotinamide (MNA)

1-Methylnicotinamide is a quaternary ammonium (B1175870) compound derived from the methylation of nicotinamide (a form of vitamin B3) by the enzyme nicotinamide N-methyltransferase (NNMT)[1]. This reaction is a key step in the catabolism of nicotinamide and has been traditionally viewed as a mechanism for its clearance. However, recent studies have unveiled that MNA possesses intrinsic biological activities, including anti-inflammatory, anti-thrombotic, and antioxidant properties, positioning it as a molecule of significant interest for therapeutic development.

Quantitative Data on the Biological Effects of MNA

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of MNA in various disease models.

Table 1: Effects of MNA in a Rat Model of Streptozotocin-Induced Diabetes

ParameterControl DiabeticMNA-Treated Diabetic (200 mg/kg)Percentage Changep-valueReference
Protein Carbonyls (nmol/mg protein)0.0818 ± 0.00910.0558 ± 0.0044↓ 31.8%<0.05[2][3]
8-oxoGuanine (8-oxoG/10^6 Guanine)0.9213 ± 0.1080.6302 ± 0.085↓ 31.6%<0.05[2][3]

Table 2: Effects of MNA in a Mouse Model of Necrotizing Enterocolitis (NEC)

ParameterNEC ModelMNA-Treated NEC ModelOutcomeReference
Mortality RateHighReducedImproved Survival
Pathological DamageSevereAmelioratedReduced Intestinal Injury
Inflammatory Cytokines (TNF-α, IL-1β)ElevatedDecreasedAnti-inflammatory Effect

Table 3: Anti-thrombotic Effects of MNA in a Rat Model of Arterial Thrombosis

TreatmentThrombus Weight (mg)Percentage Inhibitionp-valueReference
Control~4.5--
MNA (3 mg/kg)~3.0↓ ~33%<0.05
MNA (10 mg/kg)~2.0↓ ~55%<0.01
MNA (30 mg/kg)~1.5↓ ~67%<0.01

Table 4: Effects of MNA on Exercise Capacity in Diabetic Mice

ParameterUntreated Diabetic MiceMNA-Treated Diabetic Mice (100 mg/kg/day)Outcomep-valueReference
Time to FatigueBaselineSignificantly ProlongedImproved Endurance<0.05
Insulin Sensitivity (IPGTT AUC)112.9 ± 6.990.2 ± 4.0Improved<0.01
Post-exercise Leukocytosis (K.μl-1)3.150 ± 0.4522.100 ± 0.298Reduced<0.05

Signaling Pathways Modulated by MNA

MNA exerts its biological effects by modulating several key signaling pathways implicated in inflammation, oxidative stress, and vascular homeostasis.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a central mediator of the innate immune response and inflammation. Aberrant activation of this pathway is implicated in a variety of inflammatory diseases. Studies have shown that MNA can inhibit the activation of the TLR4/NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The precise mechanism of inhibition is thought to involve the modulation of downstream signaling components, preventing the nuclear translocation of NF-κB.

TLR4_NF_kB_Pathway MNA Inhibition of the TLR4/NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB (p50/p65) I_kappa_B->NF_kappa_B Inhibits NF_kappa_B_nucleus NF-κB (p50/p65) NF_kappa_B->NF_kappa_B_nucleus Translocates MNA 1-Methylnicotinamide (MNA) MNA->IKK_complex Inhibits (Proposed) DNA DNA NF_kappa_B_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) DNA->Pro_inflammatory_Genes

MNA's proposed inhibition of the TLR4/NF-κB pathway.
Modulation of the STAT3/IL-1β/PGE2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of inflammation and is often constitutively active in various cancers. Overexpression of NNMT has been shown to activate the STAT3 signaling pathway, leading to the upregulation of interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2), which in turn results in the accumulation of prostaglandin (B15479496) E2 (PGE2). While the direct effect of MNA on this pathway is still under investigation, it is plausible that MNA levels, as the product of NNMT, play a regulatory role.

STAT3_Pathway NNMT and the STAT3/IL-1β/PGE2 Signaling Pathway cluster_metabolism Cellular Metabolism cluster_signaling Signaling Cascade Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA Produces STAT3 STAT3 NNMT->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation IL1_beta_gene IL-1β Gene pSTAT3->IL1_beta_gene Induces Transcription IL1_beta IL-1β IL1_beta_gene->IL1_beta COX2_gene COX-2 Gene IL1_beta->COX2_gene Induces Transcription COX2 COX-2 COX2_gene->COX2 PGE2 PGE2 COX2->PGE2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2

The role of NNMT in activating the STAT3/IL-1β/PGE2 pathway.
Activation of the Cyclooxygenase-2/Prostacyclin (COX-2/PGI2) Pathway

MNA has been demonstrated to exert anti-thrombotic effects by activating the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway. PGI2 is a potent vasodilator and inhibitor of platelet aggregation. MNA's ability to stimulate PGI2 production suggests a novel mechanism for its vasoprotective and anti-thrombotic properties.

COX2_PGI2_Pathway MNA Activation of the COX-2/PGI2 Pathway MNA 1-Methylnicotinamide (MNA) COX2 COX-2 MNA->COX2 Activates PGH2 PGH2 COX2->PGH2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Produces Vasodilation Vasodilation PGI2->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PGI2->Platelet_Inhibition

MNA's role in the activation of the COX-2/PGI2 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of MNA.

Quantification of MNA in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of MNA in plasma or serum.

Materials:

  • LC-MS/MS system (e.g., Triple-quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate (B1220265)

  • MNA standard

  • Internal standard (e.g., N'-methylnicotinamide)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) or equivalent.

      • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for MNA (e.g., m/z 137.1 → 94.1) and the internal standard.

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of MNA standard.

    • Calculate the concentration of MNA in the samples by comparing the peak area ratio of MNA to the internal standard against the calibration curve.

Induction and Treatment of Necrotizing Enterocolitis (NEC) in a Neonatal Rat Model

Objective: To induce NEC in neonatal rats and evaluate the therapeutic effect of MNA administration.

Materials:

  • Pregnant Sprague-Dawley rats

  • Neonatal rat pups

  • Lipopolysaccharide (LPS)

  • Hypoxia chamber (95% N2, 5% CO2)

  • Cold plate (4°C)

  • 1-Methylnicotinamide (MNA)

  • Gavage needles

Procedure:

  • NEC Induction:

    • Neonatal rat pups are separated from their mothers.

    • Induce hypoxia by placing the pups in a hypoxia chamber for 10 minutes.

    • Immediately following hypoxia, induce cold stress by placing the pups on a cold plate at 4°C for 10 minutes.

    • Administer LPS (e.g., 4 mg/kg) via intraperitoneal injection or oral gavage.

    • Repeat the hypoxia-cold-LPS cycle twice daily for three days.

  • MNA Treatment:

    • Prepare a solution of MNA in sterile saline.

    • Administer MNA (e.g., 50 mg/kg) to the treatment group of pups via oral gavage or intraperitoneal injection once or twice daily, starting before or after the first NEC induction cycle.

    • The control NEC group receives an equal volume of saline.

  • Assessment:

    • Monitor the pups for clinical signs of NEC (e.g., abdominal distension, lethargy, mortality).

    • On day 4, euthanize the pups and collect intestinal tissue and blood samples.

    • Perform histological analysis of the intestinal tissue to assess the degree of damage.

    • Measure inflammatory markers (e.g., TNF-α, IL-1β) in the blood or intestinal tissue homogenates using ELISA or other immunoassays.

Assessment of Oxidative Stress Markers in a Streptozotocin-Induced Diabetes Rat Model

Objective: To induce diabetes in rats using streptozotocin (B1681764) (STZ) and assess the effect of MNA on markers of oxidative stress.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • 1-Methylnicotinamide (MNA)

  • Kits for measuring protein carbonyls, 8-oxo-dG, and other oxidative stress markers.

Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

    • Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg).

    • Confirm the development of diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • MNA Treatment:

    • Divide the diabetic rats into a control group and an MNA treatment group.

    • Administer MNA (e.g., 200 mg/kg/day) to the treatment group via oral gavage or in drinking water for a specified period (e.g., 4-8 weeks).

    • The control diabetic group receives the vehicle (e.g., water).

  • Assessment of Oxidative Stress:

    • At the end of the treatment period, collect blood and tissue samples.

    • Measure protein carbonyls in plasma or tissue homogenates as a marker of protein oxidation using a commercially available kit.

    • Quantify 8-oxo-dG in DNA isolated from tissues or lymphocytes as a marker of oxidative DNA damage, often using LC-MS/MS or an ELISA-based kit.

    • Other markers such as lipid peroxidation (e.g., malondialdehyde levels) and total antioxidant capacity can also be assessed.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the re-evaluation of 1-methylnicotinamide from an inactive metabolite to a bioactive signaling molecule with significant therapeutic potential. Its demonstrated anti-inflammatory, anti-thrombotic, and antioxidant effects, mediated through the modulation of key signaling pathways, open up new avenues for the treatment of a wide range of diseases.

Future research should focus on several key areas:

  • Elucidation of Direct Molecular Targets: Identifying the direct binding partners of MNA will provide a more precise understanding of its mechanism of action.

  • Clinical Translation: Well-designed clinical trials are needed to evaluate the safety and efficacy of MNA in human populations for various disease indications.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion of MNA, as well as its dose-response relationships, is crucial for optimizing its therapeutic use.

  • Exploration of New Therapeutic Areas: Given its pleiotropic effects, the potential of MNA in other diseases characterized by inflammation and oxidative stress, such as neurodegenerative diseases and certain cancers, warrants further investigation.

References

An In-depth Technical Guide to the Metabolic Pathways of Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

A note on N-methyl-2-pyrrolidinone-5-carboxylic acid (NMTCA): Extensive investigation of scientific literature and chemical databases did not yield evidence of N-methyl-2-pyrrolidinone-5-carboxylic acid (this compound) as a recognized metabolite of nicotine (B1678760). It is plausible that this name is a variant or misidentification of a known nicotine metabolite. This guide will focus on the well-established and extensively researched metabolic pathways of nicotine.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, primarily in the liver. The rate and pathways of nicotine metabolism are crucial factors influencing smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies. This technical guide provides a comprehensive overview of the metabolic pathways of nicotine, detailing the enzymatic reactions, major and minor metabolites, and quantitative data from human studies. It also includes detailed experimental protocols for the analysis of key nicotine metabolites and visual diagrams of the metabolic pathways and experimental workflows.

Core Metabolic Pathways of Nicotine

The metabolism of nicotine is complex, with over 20 identified metabolites. The majority of nicotine is metabolized via three primary pathways: C-oxidation to cotinine (B1669453), N-oxidation, and glucuronidation.

C-Oxidation: The Major Pathway to Cotinine

The conversion of nicotine to cotinine is the most significant metabolic route, accounting for 70-80% of nicotine clearance[1][2]. This transformation is a two-step process:

  • 5'-Oxidation of Nicotine: The initial and rate-limiting step is the oxidation of the 5'-carbon of the pyrrolidine (B122466) ring of nicotine to form a nicotine-Δ1'(5')-iminium ion. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2A6, with minor contributions from CYP2B6[3].

  • Conversion to Cotinine: The unstable iminium ion is then converted to cotinine by a cytosolic aldehyde oxidase.

Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine, also by CYP2A6. The ratio of trans-3'-hydroxycotinine to cotinine (the Nicotine Metabolite Ratio, or NMR) is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.

N'-Oxidation

Approximately 4-7% of nicotine is metabolized to nicotine-N'-oxide. This reaction is catalyzed by a flavin-containing monooxygenase 3 (FMO3). Nicotine-N'-oxide can be reduced back to nicotine by intestinal microflora, potentially leading to a recycling of nicotine in the body.

N-Glucuronidation

Direct conjugation of nicotine with glucuronic acid is a minor pathway, accounting for 3-5% of nicotine metabolism. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, to form nicotine-N-glucuronide.

Minor Metabolic Pathways

Several other minor pathways contribute to the overall metabolism of nicotine:

  • N-Demethylation: The conversion of nicotine to nornicotine (B190312) is a minor pathway.

  • 2'-Hydroxylation: This pathway leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone.

  • Methylation: Methylation of the pyridine (B92270) nitrogen results in the formation of the nicotine isomethonium ion.

Quantitative Data on Nicotine Metabolism

The following table summarizes the quantitative distribution of major nicotine metabolites excreted in human urine.

MetabolitePercentage of Total Nicotine Dose Excreted in UrineReference
trans-3'-Hydroxycotinine & its glucuronide33-40%
Cotinine & its glucuronide10-15%
Nicotine-N'-oxide4-7%
Nicotine-N-glucuronide3-5%
Unchanged Nicotine5-10%
Other Minor MetabolitesVariable

Signaling Pathways and Experimental Workflows

Diagram of Nicotine Metabolism

Nicotine_Metabolism Nicotine Nicotine Nicotine_Iminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_Iminium_Ion CYP2A6 (major) CYP2B6 (minor) Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Nicotine_Glucuronide Nicotine-N-Glucuronide Nicotine->Nicotine_Glucuronide UGT2B10 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 (minor) Cotinine Cotinine trans_3_Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->trans_3_Hydroxycotinine CYP2A6 Nicotine_Iminium_Ion->Cotinine Aldehyde Oxidase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard (e.g., d4-cotinine) Urine_Sample->Internal_Standard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification of Metabolites LC_MS_MS->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

References

An In-depth Technical Guide to the Reaction of Cysteine and Formaldehyde: Formation, Characterization, and Biological Significance of Thiazolidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between the amino acid L-cysteine and formaldehyde (B43269) is a fundamental process in biochemistry and toxicology. Contrary to the potential misconception that this reaction yields N-methyl-cysteine (NMTCA), the primary and most stable product is a heterocyclic compound known as thiazolidine-4-carboxylic acid (also referred to as timonacic (B1683166) or thioproline). This guide provides a comprehensive technical overview of this reaction, including its mechanism, detailed experimental protocols for synthesis and characterization, and an exploration of the biological activities of the resulting product, particularly its roles as an antioxidant, an anti-inflammatory agent, and its potential, though indirect, influence on neuroreceptor signaling.

The Core Reaction: Cysteine and Formaldehyde Condensation

The direct reaction between L-cysteine and formaldehyde in an aqueous solution does not result in the N-methylation of the cysteine amine. Instead, it proceeds via a nucleophilic addition and subsequent cyclization to form the thermodynamically stable five-membered ring structure of thiazolidine-4-carboxylic acid.

The synthesis of N-methyl-cysteine is a more complex process that requires multi-step procedures, often involving protective groups for the thiol and carboxyl functionalities, followed by reductive amination.[1] While N-methyl-cysteine can be synthesized from thiazolidine-4-carboxylic acid, it is via a reduction reaction, for example, using sodium in liquid ammonia, and not a direct consequence of the initial condensation.[2]

Reaction Mechanism

The formation of thiazolidine-4-carboxylic acid is a condensation reaction. The process is thought to involve two main steps:

  • Nucleophilic Attack : The thiol (-SH) group of cysteine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This forms an unstable hemithioacetal intermediate.

  • Cyclization : The amino (-NH2) group of the same cysteine molecule then acts as an internal nucleophile, attacking the carbon of the hydroxymethyl group. This is followed by the elimination of a water molecule to form the stable thiazolidine (B150603) ring.[3]

The reaction is reversible, and thiazolidine-4-carboxylic acid can act as a reservoir for formaldehyde, releasing it under certain physiological conditions.[4]

Reaction_Mechanism Cysteine L-Cysteine (Thiol + Amine) Hemithioacetal Hemithioacetal Intermediate (Unstable) Cysteine->Hemithioacetal Nucleophilic attack of Thiol Formaldehyde Formaldehyde (Electrophilic Carbonyl) Formaldehyde->Hemithioacetal T4C Thiazolidine-4-Carboxylic Acid (Stable Ring) Hemithioacetal->T4C Intramolecular Cyclization (Amine attack) Water H₂O Hemithioacetal->Water - H₂O

Figure 1: Reaction pathway for the formation of Thiazolidine-4-Carboxylic Acid.

Quantitative Data Summary

The synthesis of thiazolidine-4-carboxylic acid is efficient, with yields varying based on reaction conditions such as reactant ratios, temperature, and purification methods.

Reactant Ratio (Cysteine:Formaldehyde)Reaction Time (h)TemperaturePurification MethodYield (%)Reference
1 : 1.28Room TempRecrystallization (Water/Ethanol)64.7[5]
1 : 1.378Room TempRecrystallization (Water/Ethanol)78.0
1 : 1.378Room TempRecrystallization (Water/Ethanol)85.0
1 : 140 °CFiltration & Washing94.0
Stoichiometric625 °CFiltration & Washing82-99

Table 1: Summary of Quantitative Data for Thiazolidine-4-Carboxylic Acid Synthesis.

Experimental Protocols

Synthesis of Thiazolidine-4-Carboxylic Acid

Method A: High Yield at 0°C

  • Preparation : To a stirred solution of 40% aqueous formaldehyde (40 mL) cooled to 0°C, add solid L-cysteine (12.1 g, 0.1 mol) in portions over a period of 30 minutes.

  • Reaction : Continue stirring the reaction mixture at 0°C for 4 hours.

  • Isolation : Filter the reaction mixture through a sintered funnel to collect the solid product.

  • Purification : Wash the collected solids sequentially with absolute ethanol (B145695) and then with diethyl ether.

  • Drying : Dry the purified product under high vacuum to obtain (4R)-1,3-thiazolidine-4-carboxylic acid.

    • Expected Yield : 12.5 g (94%).

Method B: Room Temperature Synthesis

  • Preparation : Add L-cysteine hydrochloride (25.0 g, 0.14 mol) and water (20 mL) into a 150 mL single-necked flask. Stir at room temperature for 5 minutes until the solution is clear.

  • Reaction : Add 37-40% formaldehyde solution (16.1 mL, 0.192 mol) and continue the reaction for 8 hours.

  • Precipitation : Add 99% pyridine (B92270) solution (13 mL, 0.16 mol) to the reaction mixture and stir. A white solid will precipitate.

  • Isolation : Cool the mixture and filter to collect the precipitate.

  • Purification : Recrystallize the filter cake from a 1:1 (v/v) solution of water/ethanol.

  • Drying : Dry the crystals to obtain white, needle-like thiazolidine-4-carboxylic acid.

    • Expected Yield : 16.1 g (85%).

Characterization Protocols

The identity and purity of the synthesized thiazolidine-4-carboxylic acid can be confirmed using standard analytical techniques.

TechniqueSample PreparationKey Observations / Data
¹H NMR Dissolve sample in D₂O.δ (ppm): 4.40-4.30 (m, 2H), 4.30-4.22 (m, 1H), 3.40-3.18 (m, 2H). Note: Spectra in DMSO-d₆ show distinct signals for cis and trans diastereomers.
¹³C NMR Dissolve sample in DMSO-d₆ or D₂O.Characteristic peaks for the thiazolidine ring carbons and the carboxyl group. For example, in a derivative: C2 (δ ~66.7), C4 (δ ~64.4), C5 (δ ~35.6), C=O (δ ~171).
Mass Spec. Electrospray Ionization (ESI).Expected m/z for [M+H]⁺: 134.0.
FT-IR KBr pellet.Key peaks (cm⁻¹): ~3429 (O-H), ~3049 (N-H), ~2357 (S-H stretch, weak or absent), ~1629 (C=O of carboxylate).

Table 2: Spectroscopic Data for Characterization of Thiazolidine-4-Carboxylic Acid.

Biological Activity and Signaling Pathways

Thiazolidine-4-carboxylic acid and its derivatives exhibit a range of biological activities, primarily stemming from their role as cysteine prodrugs and their inherent antioxidant properties.

Antioxidant and Neuroprotective Effects

Thiazolidine-4-carboxylic acid can undergo nonenzymatic ring-opening to release L-cysteine in vivo. This release of cysteine is crucial for replenishing intracellular glutathione (B108866) (GSH), a primary antioxidant. This mechanism underlies the compound's antioxidant and cytoprotective effects. Derivatives have shown significant neuroprotective potential by reducing oxidative stress and neuroinflammation.

Antioxidant_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular T4C Thiazolidine-4-Carboxylic Acid (Prodrug) Cysteine L-Cysteine T4C->Cysteine Cellular uptake & Ring-opening GSH Glutathione (GSH) (Primary Antioxidant) Cysteine->GSH Biosynthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell_Protection Cell Protection & Neuroprotection ROS->Cell_Protection Prevents Damage

Figure 2: Antioxidant mechanism of Thiazolidine-4-Carboxylic Acid as a Cysteine prodrug.

Anti-Inflammatory Signaling and NMDA Receptor Modulation

The initial query regarding "this compound" as an NMDA receptor antagonist may be an interpretation of the downstream effects of thiazolidine derivatives on neuroinflammation. Chronic inflammation is known to alter the expression of NMDA receptor subunits. Thiazolidine derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, which may in turn normalize receptor expression in pathological states.

Specifically, these compounds can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.

  • NF-κB Pathway : In response to inflammatory stimuli (like TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Thiazolidine derivatives can suppress this activation.

  • NLRP3 Inflammasome : This multi-protein complex is activated by cellular stress and leads to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Thiazolidine derivatives can inhibit this pathway, reducing the inflammatory cascade.

By mitigating neuroinflammation through these pathways, thiazolidine derivatives may indirectly modulate the expression and function of glutamate (B1630785) receptors like the NMDA receptor, contributing to their overall neuroprotective effects.

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_outcome Cellular Outcome Stimuli Inflammatory Stimuli (e.g., TNF-α, ROS) IKK IKK Complex Stimuli->IKK NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 NFkB_Inhib NF-κB --- IκBα (Inactive Complex) IKK->NFkB_Inhib Phosphorylates IκBα NFkB_Active NF-κB (Active) NFkB_Inhib->NFkB_Active IκBα Degradation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NFkB_Active->Cytokines Nuclear Translocation & Gene Transcription Casp1 Caspase-1 (Active) NLRP3->Casp1 Activates Casp1->Cytokines Cleaves Pro-forms Inflammation Reduced Inflammation Cytokines->Inflammation T4C Thiazolidine-4-Carboxylic Acid Derivatives T4C->IKK Inhibits T4C->NLRP3 Inhibits NMDA_Mod Modulation of NMDA Receptor Subunit Expression Inflammation->NMDA_Mod

Figure 3: Anti-inflammatory signaling pathways inhibited by Thiazolidine-4-Carboxylic Acid derivatives.

Conclusion

The reaction of cysteine with formaldehyde is a rapid and efficient method for synthesizing thiazolidine-4-carboxylic acid, a stable heterocyclic compound. This guide has clarified the chemical nature of this reaction, correcting the misconception of direct N-methylation. Thiazolidine-4-carboxylic acid and its derivatives serve as valuable scaffolds in medicinal chemistry, acting as cysteine prodrugs with significant antioxidant and anti-inflammatory properties. Their ability to modulate key inflammatory pathways like NF-κB and the NLRP3 inflammasome provides a mechanistic basis for their neuroprotective effects and may explain the observed, albeit indirect, influence on NMDA receptor subunit expression. This understanding is critical for researchers in pharmacology and drug development exploring new therapeutic strategies for oxidative stress and inflammation-related disorders.

References

The Discovery and Analytical History of N-methyl-2-thiazolidinecarboxylic acid (NMTCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-methyl-2-thiazolidinecarboxylic acid (NMTCA), also referred to in the literature as 2-methylthiazolidine-4-carboxylic acid (MTCA), has emerged as a significant biomarker, particularly in the context of alcohol consumption. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.

Discovery and History

The understanding of this compound is intrinsically linked to the study of acetaldehyde (B116499), the primary and highly reactive metabolite of ethanol (B145695). The formation of thiazolidine (B150603) derivatives from the reaction of cysteine with aldehydes has been a known chemical principle for many years. However, the specific investigation of this compound as a biological marker of alcohol consumption is a more recent development.

Early studies in the 1980s and 1990s focused on similar thiazolidine carboxylic acids as markers for exposure to other compounds, such as carbon disulfide.[1] It was in the early 2000s that researchers began to more closely examine the reaction between acetaldehyde and L-cysteine in a biological context, recognizing its potential significance in alcoholic liver disease.[2]

A pivotal study in 2012 provided a comprehensive analysis of this compound in human blood following ethanol consumption.[3] This research established a clear link between alcohol intake and the formation of this compound and laid the groundwork for its use as a biomarker. The study also highlighted a key analytical challenge: the instability of this compound under physiological conditions, which necessitates derivatization for accurate quantification.[3] Subsequent research has further solidified the role of this compound as a marker of recent alcohol consumption and explored its formation in different biological matrices.

The Formation Pathway of this compound

This compound is not synthesized enzymatically in the body. Instead, it is the product of a non-enzymatic condensation reaction between L-cysteine, an amino acid, and acetaldehyde, the first metabolite of ethanol. This reaction, a nucleophilic addition followed by cyclization, results in the formation of the stable thiazolidine ring structure of this compound.[3]

acetaldehyde Acetaldehyde (from Ethanol Metabolism) intermediate Schiff Base Intermediate acetaldehyde->intermediate + cysteine L-Cysteine cysteine->intermediate This compound This compound (2-methylthiazolidine-4-carboxylic acid) intermediate->this compound Cyclization

Figure 1: Formation of this compound from Acetaldehyde and L-Cysteine.

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids can vary depending on the amount of alcohol consumed, the time since consumption, and the biological matrix being analyzed. The following table summarizes key quantitative findings from the literature.

Biological MatrixConditionPeak ConcentrationTime to Peak ConcentrationReference
Human BloodSingle oral dose of 0.5 g ethanol per kg of body weight12.6 mg/L4 hours
Human Gastric JuiceIntragastric instillation of 15% ethanol in patients with atrophic gastritis196 ± 98 µmol/L80 minutes

Experimental Protocols for this compound Analysis

The analysis of this compound is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Due to the inherent instability of this compound, a derivatization step is crucial for accurate quantification.

Sample Preparation: N-Acetylation and Protein Precipitation
  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to an aliquot of the plasma sample.

  • Derivatization: For stabilization, N-acetylation of this compound is performed. This can be achieved by adding acetic anhydride (B1165640) to the sample.

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the derivatized this compound.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is deriv N-Acetylation (Stabilization) is->deriv precip Protein Precipitation deriv->precip cent Centrifugation precip->cent super Collect Supernatant cent->super evap Evaporate and Reconstitute super->evap hplc HPLC Separation (Reversed-Phase) evap->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms data data msms->data Data Acquisition and Quantification

Figure 2: Experimental Workflow for this compound Analysis.

This compound and Signaling Pathways

Current scientific literature primarily identifies this compound as a biomarker of acetaldehyde exposure, which in turn is a consequence of ethanol metabolism. There is no substantial evidence to suggest that this compound itself is an active participant in specific cellular signaling pathways. Its significance lies in its formation from a reactive and toxic compound (acetaldehyde), effectively acting as a stable indicator of its transient presence. Therefore, its analysis is crucial for toxicology and clinical chemistry rather than for studying signal transduction.

References

The Endogenous Formation of N-Nitrosamines and NMTCA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous formation of N-nitrosamines, a class of potent genotoxic carcinogens, with a special focus on N-nitroso-N-methyl-4-(methylamino)crotonamide (NMTCA). This document delves into the core mechanisms of formation, influential factors, and the metabolic pathways leading to their biological effects. Detailed experimental protocols for studying nitrosation, quantitative data on endogenous levels, and visualizations of key pathways are presented to support research and development in this critical area of toxicology and drug safety.

Introduction to Endogenous N-Nitrosamines

N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. While they can be ingested from various environmental sources, a significant portion of human exposure arises from their endogenous formation within the body. This process involves the chemical reaction of nitrosating agents with secondary or tertiary amines. The acidic environment of the stomach provides a primary site for this reaction, but it can also occur in other parts of the body, including the oral cavity, bladder, and colon, often mediated by bacteria.[1][2] Given their carcinogenic potential, understanding the mechanisms of endogenous N-nitrosamine formation is crucial for risk assessment and the development of mitigation strategies, particularly in the context of pharmaceutical development where drug substances may act as amine precursors.[3]

Core Mechanisms of Endogenous Nitrosation

The formation of N-nitrosamines in vivo is a complex process influenced by a variety of chemical and biological factors. The fundamental reaction involves a nitrosating agent and a nitrosatable amine.

Precursors

Nitrosating Agents: The primary nitrosating agents in the body are derived from dietary nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻).[4] Nitrates, abundant in vegetables, are converted to nitrites by bacteria in the saliva and gastrointestinal tract.[4] In the acidic environment of the stomach, nitrite is protonated to form nitrous acid (HNO₂), which can then generate various reactive nitrosating species such as dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺). Nitric oxide (NO), an important signaling molecule in the body, can also contribute to nitrosation, particularly under inflammatory conditions.

Amine Precursors: A wide range of secondary and tertiary amines can act as precursors for N-nitrosamine formation. These can be derived from dietary sources (e.g., proteins, amino acids), endogenous metabolism, or xenobiotics such as pharmaceutical drugs. The susceptibility of an amine to nitrosation depends on its basicity and steric hindrance.

Chemical Reactions

The nitrosation of a secondary amine typically proceeds via the reaction of the unprotonated amine with a nitrosating agent. The reaction rate is pH-dependent, with an optimal pH range of 2.0 to 3.5 for many simple amines. While acidic conditions favor the formation of the nitrosating agent from nitrite, very low pH can protonate the amine, reducing its nucleophilicity and thus slowing the reaction.

Formation of N-nitroso-N-methyl-4-(methylamino)crotonamide (this compound)

N-nitroso-N-methyl-4-(methylamino)crotonamide (this compound) is a specific type of N-nitrosamine. Its formation pathway involves the reaction of aldehydes, such as formaldehyde (B43269) or acetaldehyde, with the amino acid cysteine. This reaction forms thiazolidine (B150603) 4-carboxylic acids, which are the direct precursors to N-nitrosothiazolidine 4-carboxylic acid (NTCA) and its 2-methyl derivative (this compound) upon nitrosation. The measurement of NTCA and this compound in urine can serve as an index of endogenous nitrosation and exposure to aldehydes.

Factors Influencing Endogenous N-Nitrosamine Formation

Several factors can modulate the rate and extent of endogenous N-nitrosamine formation:

  • Dietary Intake: The consumption of nitrate-rich foods and amine-containing foods can significantly impact the availability of precursors.

  • Gastric pH: Achlorhydria or the use of acid-suppressing medications can alter the gastric pH and potentially increase the risk of nitrosation by allowing the overgrowth of nitrate-reducing bacteria.

  • Gut Microbiota: The composition and activity of the gut microbiome play a crucial role in the conversion of nitrate to nitrite and can also directly catalyze nitrosation reactions.

  • Presence of Inhibitors and Catalysts: Certain dietary components can either inhibit or catalyze nitrosation. Ascorbic acid (Vitamin C) and other antioxidants are potent inhibitors that act by reducing nitrosating agents. Conversely, some phenolic compounds can catalyze the reaction.

Quantitative Data on Endogenous N-Nitrosamines

The following tables summarize quantitative data on the levels of N-nitrosamines in human biological fluids and kinetic parameters of their formation.

Table 1: Endogenous Levels of N-Nitrosamines in Human Biological Fluids

N-NitrosamineBiological MatrixConcentration RangeReference
Total Volatile N-NitrosaminesGastric Juice0 - 17.7 nmol/L
N-Nitrosodimethylamine (NDMA)Gastric JuiceMean: 0.90 nmol/L
N-Nitrosodiethylamine (NDEA)Gastric JuiceMean: 3.1 nmol/L
N-Nitrosopyrrolidine (NPYR)Gastric JuiceMean: 0.38 nmol/L
N-Nitrosodimethylamine (NDMA)Urine0.1 - 0.5 µg/kg
N-Nitrosodimethylamine (NDMA)Saliva< 0.5 - 8.9 µg/L
N-Nitrosodimethylamine (NDMA)UrineMean: 2.645 µg/g creatinine
N-Nitrosodiethylamine (NDEA)UrineMean: 0.067 µg/g creatinine
N-Nitrosopyrrolidine (NPYR)UrineMean: 0.413 µg/g creatinine
N-Nitrosopiperidine (NPIP)UrineMean: 0.271 µg/g creatinine
N-Nitrosodibutylamine (NDBA)UrineMean: 0.011 µg/g creatinine
N-Nitrosomethylethylamine (NMEA)UrineMean: 0.009 µg/g creatinine
N'-Nitrosonornicotine (NNN)Saliva (e-cigarette users)

Table 2: Kinetic Data for N-Nitrosamine Formation

N-NitrosamineAmine PrecursorNitrosating AgentpHRate Constant / Formation RateReference
NDMADimethylamineNitrite2.0 - 3.5Optimal pH range for nitrosation
NDEADiethylamineNitrite2.0 - 3.5Optimal pH range for nitrosation
N-NitrosomorpholineMorpholine (B109124)NaNO₂-0.5 - 12% of morpholine nitrosated in vivo (rats)

Experimental Protocols

In Vitro Nitrosation Assay

This protocol describes a general method for assessing the potential of a compound to form N-nitrosamines under simulated gastric conditions.

Materials:

  • Test compound (amine precursor)

  • Sodium nitrite (NaNO₂)

  • Simulated Gastric Fluid (SGF), pH adjusted to desired levels (e.g., 2.5)

  • Quenching solution (e.g., ammonium (B1175870) sulfamate)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and sodium nitrite.

  • In a reaction vessel, add the SGF and the test compound solution.

  • Initiate the reaction by adding the sodium nitrite solution.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding the quenching solution.

  • Add the internal standard.

  • Extract the N-nitrosamine product using an appropriate organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantify the formed N-nitrosamine using a validated LC-MS/MS method.

Ames Test for Mutagenicity of N-Nitrosamines

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. For N-nitrosamines, which often require metabolic activation, the test is performed with and without a metabolic activation system (S9 mix). An enhanced protocol is recommended for N-nitrosamines to improve sensitivity.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA (pKM101)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Test compound (N-nitrosamine)

  • Positive and negative controls

  • S9 mix (from Aroclor 1254-induced rat or hamster liver)

Procedure:

  • Prepare overnight cultures of the bacterial tester strains.

  • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.

  • Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (his+ revertants for S. typhimurium).

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Animal Model for Endogenous Nitrosation

This protocol outlines a general procedure for studying the endogenous formation of N-nitrosamines in a rat model.

Materials:

  • Male Fischer 344 rats

  • Amine precursor (e.g., morpholine)

  • Sodium nitrite (NaNO₂)

  • Metabolic cages for urine and feces collection

  • Analytical equipment for N-nitrosamine quantification in biological samples (e.g., GC-TEA or LC-MS/MS)

Procedure:

  • Acclimatize rats to the experimental conditions and diet.

  • Administer the amine precursor to the rats, typically in the drinking water or diet, for a specified period.

  • Administer sodium nitrite in the drinking water.

  • House the rats in metabolic cages to collect 24-hour urine and feces.

  • At the end of the study period, euthanize the animals and collect blood and tissues as required.

  • Extract and analyze the collected biological samples for the presence and quantity of the specific N-nitrosamine and its metabolites.

In Vitro Human Gut Microbiome Model

This protocol provides a framework for studying the role of the human gut microbiota in N-nitrosamine formation.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic culture medium (e.g., Gut Microbiota Medium)

  • Anaerobic chamber or workstation

  • Nitrate and amine precursors

  • Analytical equipment for N-nitrosamine and metabolite analysis

Procedure:

  • Prepare a fecal slurry from fresh donor samples under strict anaerobic conditions.

  • Inoculate the anaerobic culture medium with the fecal slurry.

  • Incubate the culture under anaerobic conditions at 37°C to allow the microbial community to stabilize.

  • Introduce the nitrate and amine precursors to the culture.

  • Collect samples from the culture at different time points.

  • Analyze the samples for the formation of N-nitrosamines and the metabolism of the precursors.

  • Characterize the microbial community composition using techniques like 16S rRNA gene sequencing.

Signaling Pathways and Logical Relationships

Metabolic Activation of N-Nitrosamines and DNA Adduct Formation

The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6, in the liver and other tissues. This process, known as α-hydroxylation, leads to the formation of unstable α-hydroxynitrosamines. These intermediates spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions, which can then alkylate cellular macromolecules, including DNA. The formation of DNA adducts, if not repaired, can lead to mutations in critical genes and initiate the process of carcinogenesis.

Metabolic_Activation_Pathway Nitrosamine N-Nitrosamine Alpha_Hydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->Alpha_Hydroxynitrosamine α-Hydroxylation CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP2A6) CYP450->Alpha_Hydroxynitrosamine Catalyzes Diazonium_Ion Diazonium Ion (Reactive Electrophile) Alpha_Hydroxynitrosamine->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation DNA DNA DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If unrepaired Cancer Cancer Mutation->Cancer Leads to

Metabolic activation of N-nitrosamines leading to DNA damage.
Experimental Workflow for N-Nitrosamine Analysis in Biological Samples

The analysis of N-nitrosamines in complex biological matrices requires a multi-step workflow to ensure accurate and sensitive quantification. This typically involves sample preparation to extract and concentrate the analytes, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Saliva, Feces, etc.) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Liquid Chromatography (LC) (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of N-nitrosamines.
Logical Relationship of Factors Influencing Endogenous Nitrosation

The formation of endogenous N-nitrosamines is a multifactorial process. The interplay between dietary precursors, physiological conditions, and the presence of modulators determines the overall exposure.

Factors_Influencing_Nitrosation cluster_precursors Precursors cluster_conditions Physiological Conditions cluster_modulators Modulators Nitrosation Endogenous N-Nitrosamine Formation Nitrate Dietary Nitrate Nitrite Nitrite Nitrate->Nitrite Bacterial Reduction Nitrite->Nitrosation Amines Amine Precursors Amines->Nitrosation pH Gastric pH pH->Nitrosation Influences Microbiota Gut Microbiota Microbiota->Nitrosation Can Catalyze Microbiota->Nitrite Produces Inhibitors Inhibitors (e.g., Vitamin C) Inhibitors->Nitrosation Inhibits Catalysts Catalysts (e.g., Phenols) Catalysts->Nitrosation Catalyzes

Key factors influencing endogenous N-nitrosamine formation.

Conclusion

The endogenous formation of N-nitrosamines and this compound is a significant contributor to human exposure to these potent carcinogens. This technical guide has provided a detailed overview of the fundamental mechanisms, influencing factors, and analytical methodologies relevant to the study of these compounds. The provided quantitative data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these processes is essential for accurate risk assessment and the development of effective strategies to mitigate the formation of N-nitrosamines, ultimately contributing to public health and drug safety.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Methyl-N-(tert-butyl)nitrosamine (NMTCA) by Gas Chromatography-Thermal Energy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of N-methyl-N-(tert-butyl)nitrosamine (NMTCA) using Gas Chromatography with a Thermal Energy Analyzer (GC-TEA). N-nitrosamines are a class of potential genotoxic impurities that are of significant concern in pharmaceutical products. The high selectivity and sensitivity of the TEA detector make it an ideal choice for the trace-level detection of nitrosamines like this compound in complex sample matrices. This document provides a detailed experimental protocol, including sample preparation, instrument parameters, and method validation guidelines. Additionally, a representative signaling pathway for nitrosamine-induced genotoxicity is presented.

Introduction

N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities worldwide.[1] N-methyl-N-(tert-butyl)nitrosamine (this compound) is a nitrosamine (B1359907) impurity that can potentially form in drug products containing secondary or tertiary amine moieties in the active pharmaceutical ingredient (API) or excipients, in the presence of nitrosating agents.[1]

Gas Chromatography-Thermal Energy Analysis (GC-TEA) is a highly specific and sensitive analytical technique for the determination of N-nitroso compounds.[2] The TEA detector selectively responds to the nitroso functional group by pyrolyzing the N-NO bond and detecting the resulting nitric oxide (NO) radical via a chemiluminescence reaction with ozone.[3] This specificity minimizes interference from the sample matrix, which is a significant advantage when analyzing trace-level impurities in complex pharmaceutical formulations.[4]

This application note provides a detailed methodology for the analysis of this compound by GC-TEA, intended to guide researchers and drug development professionals in establishing a robust and reliable analytical method for monitoring this potential impurity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS): N-Nitrosodipropylamine (NDPA) or other suitable non-co-eluting nitrosamine

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Sodium sulfate (B86663), anhydrous

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate for the sample matrix)

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., NDPA) in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1 ng/mL to 50 ng/mL). Spike each calibration standard with a constant concentration of the internal standard.

2.2.2. Sample Preparation (General Procedure for a Drug Product)

  • Sample Weighing: Accurately weigh a representative amount of the powdered drug product (e.g., 1.0 g) into a centrifuge tube.

  • Extraction: Add a known volume of deionized water (e.g., 10 mL) and vortex to dissolve the sample. Spike with the internal standard.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of dichloromethane to the aqueous sample solution. Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat Extraction: Repeat the LLE step with a fresh aliquot of dichloromethane.

  • Drying: Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-TEA analysis.

Note: For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary after the initial extraction to remove interfering substances.

GC-TEA Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL, splitless
Oven Temperature ProgramInitial 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Thermal Energy Analyzer
Pyrolyzer Temperature550 °C
Interface Temperature250 °C
Ozone FlowAs recommended by the instrument manufacturer
Vacuum1-2 torr

Method Validation

A full validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound and the internal standard in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by analyzing spiked samples at three different concentration levels (e.g., low, medium, and high).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Quantitative Data

While specific quantitative data for this compound by GC-TEA is not widely published, based on the analysis of other volatile nitrosamines, the following performance characteristics can be expected.

ParameterExpected Performance
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
LOD 0.01 - 0.1 ng/mL
LOQ 0.05 - 0.5 ng/mL

These are target values and may vary depending on the specific sample matrix and instrumentation.

Visualizations

Experimental Workflow

GC-TEA Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis cluster_data Data Processing Sample Drug Product Sample Extraction Extraction with Dichloromethane Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Pyrolysis Pyrolysis (N-NO bond cleavage) Separation->Pyrolysis Detection TEA Detection (Chemiluminescence) Pyrolysis->Detection Quantification Quantification using Internal Standard Detection->Quantification Reporting Reporting of this compound Concentration Quantification->Reporting

Caption: Workflow for this compound analysis by GC-TEA.

Nitrosamine Genotoxicity Pathway

Nitrosamine Genotoxicity Pathway This compound This compound (N-Nitrosamine) Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Unstable_Intermediate Unstable α-hydroxy Nitrosamine Metabolic_Activation->Unstable_Intermediate Alkyl_Diazonium Alkyl-diazonium Ion (Electrophile) Unstable_Intermediate->Alkyl_Diazonium DNA DNA Alkyl_Diazonium->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation Cancer Potential for Cancer Initiation Mutation->Cancer

References

Application Notes and Protocols for the Extraction of N-methyl-2-pyrrolidinone-5-carboxylic acid (NMTCA) from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-pyrrolidinone-5-carboxylic acid (NMTCA) is a metabolite that has been detected in human biological samples, such as urine. Its presence may be linked to endogenous metabolic processes involving L-cysteine and acetaldehyde, with levels potentially influenced by dietary factors and lifestyle choices such as smoking[1]. The structural similarity of this compound to other bioactive compounds like N-methyl-2-pyrrolidone (NMP) suggests its potential involvement in various biological pathways. NMP has been shown to possess anti-inflammatory properties through the activation of Krüppel-like factor 2 (KLF2) and suppression of the NF-κB signaling pathway[2]. This has led to investigations into the broader biological roles of its derivatives.

Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction of this compound from biological samples, including plasma and urine, utilizing solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of compounds structurally similar to this compound, which can be used as a reference for the expected performance of the described protocols.

Table 1: Performance of Solid-Phase Extraction (SPE) for NMP Metabolites in Urine [3]

AnalyteLinearity Range (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Extraction Recovery (%)Limit of Detection (µg/mL)
5-hydroxy-N-methylpyrrolidone0.125–1502-44-21~800.2
2-hydroxy-N-methylsuccinimide0.125–1504-86-7~300.2

Table 2: Performance of Solid-Phase Extraction (SPE) for NMP and its Metabolites in Plasma [4]

AnalyteLinearity Range (µg/mL)Within-day Precision (%RSD)Between-day Precision (%RSD)
NMP0.125–120.9–19.14.5–11.9
5-hydroxy-N-methylpyrrolidone0.125–1501.9–10.41.2–17.5
N-methylsuccinimide0.125–120.9–19.14.5–11.9
2-hydroxy-N-methylsuccinimide0.125–1501.9–10.41.2–17.5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine and Plasma

This protocol is adapted from a method for the simultaneous determination of NMP and its metabolites in urine and plasma[3].

Materials:

  • Biological Sample (Urine or Plasma)

  • Internal Standard (IS) Solution (e.g., ¹³C- or ¹⁵N-labeled this compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • SPE Cartridges: Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange

  • Centrifuge

  • SPE Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples on ice.

    • For plasma: To 500 µL of plasma, add 50 µL of IS solution and 1.5 mL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For urine: To 1 mL of urine, add 50 µL of IS solution. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the pre-treated sample supernatant (from plasma) or the urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove unretained interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound and the IS with 2 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general method for the extraction of polar metabolites from plasma.

Materials:

  • Plasma Sample

  • Internal Standard (IS) Solution (e.g., ¹³C- or ¹⁵N-labeled this compound)

  • Methanol (LC-MS grade, pre-chilled to -20°C)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.

    • Add 400 µL of pre-chilled methanol to precipitate proteins. Vortex for 1 minute.

  • Phase Separation:

    • Add 800 µL of MTBE and vortex for 1 minute.

    • Add 200 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

  • Extraction:

    • Carefully collect the upper aqueous/methanolic layer containing the polar metabolites, including this compound.

  • Dry-down and Reconstitution:

    • Evaporate the collected aqueous layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitation Protein Precipitation (for Plasma) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Urine/ Plasma LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Plasma Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for this compound extraction and analysis.

Putative_Signaling_Pathway This compound This compound KLF2 KLF2 Activation This compound->KLF2 promotes NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition leads to KLF2->NFkB_Inhibition contributes to Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Inflammatory_Cytokines reduces production Anti_inflammatory Anti-inflammatory Response NFkB_Inhibition->Anti_inflammatory promotes

Caption: Putative signaling pathway for this compound's anti-inflammatory effects.

References

Application Notes and Protocols for the Quantification of N-(4-(methylthio)benzoyl)-L-cysteine (NMTCA) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(methylthio)benzoyl)-L-cysteine (NMTCA) is a molecule of growing interest in biomedical research. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, biomarker discovery, and clinical trial monitoring. These application notes provide a detailed protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are based on established principles for the analysis of similar small molecules and mercapturic acids in biological matrices.

Principle of the Method

The method involves the isolation of this compound from human plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. A stable isotope-labeled internal standard is recommended for accurate quantification, which corrects for variations in sample processing and instrument response. The following protocol outlines a general procedure that should be optimized and validated in the user's laboratory.

Experimental Protocols

Materials and Reagents
  • N-(4-(methylthio)benzoyl)-L-cysteine (this compound) analytical standard

  • Stable isotope-labeled this compound (e.g., N-(4-(methylthio)benzoyl)-L-cysteine-d4) as an internal standard (IS). If a labeled version of this compound is not available, a structurally similar compound, such as N-benzoyl-L-cysteine, can be considered after thorough validation for matrix effects and recovery.

  • Human plasma (K2EDTA as anticoagulant is recommended)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • A liquid chromatography system capable of binary gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution:

    • Dilute the internal standard primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

The following are predicted MRM transitions for this compound. These should be confirmed by direct infusion of the this compound standard into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 272.0151.0To be optimized
This compound (Qualifier) 272.0To be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

Note: The product ion at m/z 151.0 corresponds to the 4-(methylthio)benzoyl moiety, which is a common and stable fragment for this type of structure.

Data Presentation

The following tables summarize the expected performance characteristics of the LC-MS/MS method for this compound quantification. These values are illustrative and should be established during method validation.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (LQC) 3< 15%< 15%85 - 115%
Medium (MQC) 100< 15%< 15%85 - 115%
High (HQC) 800< 15%< 15%85 - 115%

Table 3: Sensitivity and Recovery

ParameterExpected Value
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Extraction Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification signaling_pathway cluster_cell Cellular Environment drug Exogenous Compound This compound This compound drug->this compound Metabolism target Cellular Target This compound->target Binding/Interaction response Biological Response target->response Signal Transduction

Application of Tobacco-Specific Nitrosamines as Markers for Smoking Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of tobacco-specific nitrosamines (TSNAs) as biomarkers to determine smoking status. While the initial query referenced "NMTCA," our comprehensive review of scientific literature indicates that this is not a recognized acronym for a tobacco-specific biomarker. The primary and most reliable urinary biomarkers for assessing exposure to tobacco smoke are a group of compounds known as tobacco-specific nitrosamines.

The most significant of these are:

  • NNAL : 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, a metabolite of the potent lung carcinogen NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone].[1][2][3][4][5]

  • NNN : N'-nitrosonornicotine.

  • NAT : N'-nitrosoanatabine.

  • NAB : N'-nitrosoanabasine.

These compounds are formed from nicotine (B1678760) and other tobacco alkaloids during the curing and burning of tobacco and are found exclusively in tobacco products and the smoke they produce. Their presence in biological samples is a definitive indicator of tobacco exposure. This document will focus on the application of these established biomarkers, with a primary emphasis on NNAL due to the extensive data available.

Data Presentation: Quantitative Levels of Urinary TSNAs

The following tables summarize the urinary concentrations of key tobacco-specific nitrosamines in smokers and non-smokers, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values clearly demonstrate the utility of these biomarkers in distinguishing between the two groups.

Table 1: Urinary Total NNAL Levels in Smokers and Non-Smokers

PopulationSmoking StatusNNAL Concentration (pg/mL)Reference(s)
U.S. PopulationSmokersMedian: 130
U.S. PopulationNon-SmokersMedian: 0.641
College StudentsDaily SmokersMean: 238.7 (SD: 185.2)
College StudentsNondaily SmokersMean: 71.9 (SD: 158.6)
Urban AdolescentsActive SmokersMedian: 80.9
Urban AdolescentsNon-SmokersMedian: 1.9

Table 2: Urinary Levels of NNN, NAT, and NAB in Smokers and Non-Smokers

BiomarkerSmoking StatusConcentration (pmol/mg creatinine)Reference(s)
NNN SmokersMean: 0.18 (SD: 0.22)
Smokeless UsersMean: 0.64 (SD: 0.44)
Non-SmokersNot Detected
NAT SmokersMean: 0.19 (SD: 0.20)
Smokeless UsersMean: 1.43 (SD: 1.10)
NAB SmokersMean: 0.040 (SD: 0.039)
Smokeless UsersMean: 0.23 (SD: 0.19)

Signaling Pathway: Metabolism of NNK to NNAL

The following diagram illustrates the metabolic pathway of the tobacco-specific nitrosamine (B1359907) NNK to its major metabolite, NNAL. This metabolic conversion is a key process in the bioactivation of this potent carcinogen.

NNK_Metabolism NNK NNK (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reductases NNAL_Gluc NNAL-Glucuronides (Excreted in Urine) NNAL->NNAL_Gluc UDP-Glucuronosyltransferases (UGTs)

Metabolic conversion of NNK to NNAL and its glucuronides.

Experimental Protocols

Protocol 1: Quantification of Urinary Tobacco-Specific Nitrosamines by LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of total NNAL, NNN, NAT, and NAB in human urine.

1. Materials and Reagents:

  • Urine samples

  • Internal Standards (e.g., NNAL-d3, NNN-d4, NAT-d4, NAB-d4)

  • β-glucuronidase (from E. coli)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • To a 1.0 mL aliquot of urine, add 50 µL of the internal standard mixture.

  • Add 1.0 mL of 0.1 M ammonium acetate buffer (pH 7.0).

  • Add 100 µL of β-glucuronidase solution to hydrolyze the glucuronide conjugates of the TSNAs.

  • Incubate the mixture at 37°C for 16-18 hours.

  • After incubation, centrifuge the samples at 4000 rpm for 10 minutes.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the TSNAs with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., 0-5 min, 5-30% B; 5-8 min, 30-90% B; 8-10 min, 90% B; 10-12 min, 90-5% B; 12-15 min, 5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

5. Quantification:

  • Construct calibration curves for each analyte using known concentrations of standards.

  • Calculate the concentration of each TSNA in the urine samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the analysis of urinary TSNAs.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Urine Urine Sample Collection Spike Spike with Internal Standards Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Centrifuge Centrifugation Hydrolysis->Centrifuge Load Load Sample onto SPE Cartridge Centrifuge->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition and Quantification LCMS->Data

Workflow for the analysis of urinary tobacco-specific nitrosamines.

References

Application Notes & Protocols for Assessing Dietary Nitrosamine Exposure Using N-Nitroso-2-methyl-thiazolidine-4-carboxylic Acid (NMTCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the assessment of dietary nitrosamine (B1359907) exposure, with a specific focus on the application of N-Nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) in quantitative analysis.

Introduction to Dietary Nitrosamines

N-nitrosamines are a class of chemical compounds that can form in foods, particularly during processing and cooking at high temperatures.[1] The consumption of food containing N-nitrosamines is a potential health concern as many of them are potent carcinogens.[1][2] Major dietary sources of nitrosamines include cured meats, processed fish, beer, and cheese.[3][4] N-nitrosodimethylamine (NDMA) is one of the most well-known and carcinogenic nitrosamines found in the human diet.

The assessment of dietary exposure to nitrosamines is crucial for understanding the associated health risks and for establishing regulatory limits. Accurate quantification of these compounds in various food matrices is therefore of high importance.

This compound as a Calibration Standard

While this compound is itself a non-volatile N-nitrosamine found in some processed meats, its stable, non-volatile nature makes it a candidate for use as an internal standard in the analysis of other nitrosamines, particularly when isotopically labeled. The use of a stable isotope-labeled internal standard is a gold-standard technique in quantitative mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response.

This document outlines a protocol based on the principles of stable isotope dilution analysis, proposing the use of isotopically labeled this compound (e.g., ¹³C- or ¹⁵N-NMTCA) as an internal standard for the quantification of various nitrosamines in food samples.

Quantitative Data on Nitrosamine Occurrence in Food

The following tables summarize quantitative data on the occurrence of various N-nitrosamines, including this compound, in different food products as reported in scientific literature. This data is essential for understanding the range of concentrations expected in dietary exposure assessments.

Table 1: Occurrence of N-Nitrosamines in Various Food Categories

Food CategoryNitrosamineConcentration Range (µg/kg)Reference
Processed MeatNDMANot Detected - 10.9
NDEANot Detected
NDBANot Detected - 1.3
NPIPData not available
NPYRData not available
This compound 20.50 - 989.175
NTCA501.290 - 4227.492
CheeseNHMTCAup to 118
Smoked FishNDMAData not available
BeerNDMAData not available

Table 2: Levels of this compound and NTCA in Specific Processed Meat Products

ProductThis compound (µg/kg)NTCA (µg/kg)Reference
Sausage (Fiesta)36.91585.45
Sausage (Delicious)39.41Not Detected
Sausage (Kenfood)35.64Not Detected
Sausage (Kimbo)41.99Not Detected
Sausage (So Good)108.312565.44
Smoked Beef (Chiefs)989.1754227.492
Smoked Beef (Bernardi)20.708501.29

Experimental Protocols

This section provides a detailed methodology for the analysis of nitrosamines in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopically labeled this compound as an internal standard.

The method is based on the extraction of nitrosamines from a homogenized food sample, followed by cleanup and analysis using LC-MS/MS. An isotopically labeled this compound internal standard is added at the beginning of the sample preparation process to ensure accurate quantification by correcting for any losses during sample processing and for matrix-induced ionization suppression or enhancement.

  • Standards: Analytical standards of target nitrosamines (e.g., NDMA, NDEA, NPIP, NPYR) and this compound.

  • Internal Standard: Isotopically labeled this compound (e.g., ¹³C₅,¹⁵N₂-NMTCA). The synthesis of such standards can be achieved through established methods.

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic acid.

  • Extraction and Cleanup: QuEChERS salts, Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenize 1. Homogenize Food Sample add_is 2. Add Isotopically Labeled This compound Internal Standard homogenize->add_is add_solvent 3. Add Acetonitrile add_is->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts vortex 5. Vortex add_salts->vortex centrifuge1 6. Centrifuge vortex->centrifuge1 spe 7. Solid Phase Extraction (SPE) of Supernatant centrifuge1->spe evaporate 8. Evaporate to Dryness spe->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms Nitrosamine Carcinogenesis Pathway cluster_activation Metabolic Activation (in Liver) cluster_damage DNA Damage cluster_repair DNA Repair / Consequences NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 NDMA->CYP2E1 Metabolism Intermediate α-hydroxy-NDMA CYP2E1->Intermediate Diazonium Methyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium DNA Cellular DNA Diazonium->DNA Alkylation Adducts DNA Adducts (O⁶-methylguanine, N⁷-methylguanine) DNA->Adducts MGMT MGMT (DNA Repair Enzyme) Adducts->MGMT Recognition Mutation Mutations (if repair fails) Adducts->Mutation Miscoding Repair Repair of O⁶-methylguanine MGMT->Repair Cancer Cancer Initiation Mutation->Cancer

References

Application Notes and Protocols for the Analysis of N-methyl-thiazolidine-4-carboxylic acid (NMTCA) in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-thiazolidine-4-carboxylic acid (NMTCA) is a sulfur-containing heterocyclic compound that may be present in various food and beverage products. Its formation can be linked to the interaction of naturally occurring amino acids, such as cysteine, with aldehydes, which are often generated during food processing and storage. The analysis of this compound is of growing interest due to its potential role as a biomarker and its relevance in food chemistry and safety.

These application notes provide a comprehensive overview and a detailed protocol for the quantification of this compound in food and beverage samples. The proposed methodology is based on established analytical techniques for similar thiazolidine (B150603) carboxylic acid derivatives, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. As limited literature exists for the direct analysis of this compound in food matrices, the provided protocol is a foundational method that requires validation for specific sample types.

Significance and Background

Thiazolidine-4-carboxylic acid and its derivatives are formed from the condensation reaction between cysteine and an aldehyde. In the case of this compound, the specific precursors are N-methyl-cysteine and formaldehyde, or cysteine and acetaldehyde (B116499) followed by N-methylation. These reactions can occur during fermentation, thermal processing (like the Maillard reaction), and storage of food products. Monitoring the levels of this compound can provide insights into the chemical changes occurring in food and may be relevant for quality control and the assessment of dietary exposure.

Experimental Protocols

A robust and sensitive method for the quantification of this compound in complex matrices like food and beverages is crucial. The following protocol is adapted from methodologies developed for the analysis of structurally related compounds, such as 2-methylthiazolidine-4-carboxylic acid (MTCA) in biological samples.

Protocol: Quantification of this compound in Liquid and Solid Food Samples by LC-MS/MS

1. Principle

This method involves the extraction of this compound from the sample matrix, followed by a derivatization step to enhance its chromatographic retention and ionization efficiency. Quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

2. Reagents and Materials

  • N-methyl-thiazolidine-4-carboxylic acid (this compound) analytical standard

  • Isotope-labeled this compound (e.g., N-methyl-d3-thiazolidine-4-carboxylic acid) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ethyl chloroformate (ECF) for derivatization

  • Pyridine

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Syringe filters (0.22 µm, PTFE or PVDF)

3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is recommended.

  • Homogenizer for solid samples

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

4. Sample Preparation

  • Liquid Samples (e.g., Beverages, Juices):

    • Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter.

    • Take 1 mL of the supernatant and add the internal standard.

    • Proceed to the derivatization step.

  • Solid and Semi-Solid Samples (e.g., Processed Meats, Fruit Purees):

    • Homogenize 1 gram of the sample with 5 mL of a suitable extraction solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Add the internal standard to the supernatant.

    • For complex matrices, a Solid Phase Extraction (SPE) clean-up may be necessary. Condition the SPE cartridge according to the manufacturer's instructions, load the sample, wash, and elute the analyte.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and proceed to derivatization.

5. Derivatization

  • To the extracted sample (or 1 mL of liquid sample), add 50 µL of pyridine.

  • Add 20 µL of ethyl chloroformate (ECF).

  • Vortex immediately for 1 minute.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Stop the reaction by adding 200 µL of water.

  • Vortex and then centrifuge to separate the phases if necessary.

  • Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Liquid Chromatography Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: These will need to be determined by infusing the derivatized this compound standard. For the ECF derivative, the precursor ion will likely be [M+H]+. Product ions will result from the fragmentation of the precursor.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

7. Data Analysis and Quantification

  • Create a calibration curve using the analytical standard of derivatized this compound at various concentrations.

  • The concentration of this compound in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Data Presentation

As there is a lack of established data on this compound concentrations in food and beverage products, the following table is a template for presenting quantitative results obtained using the described protocol. Researchers are encouraged to populate this table with their own validated data.

Sample CategorySample TypeThis compound Concentration (µg/kg or µg/L)Method Detection Limit (MDL)Method Quantitation Limit (MQL)
Beverages Fruit JuiceData to be generatedTo be determinedTo be determined
Fermented BeveragesData to be generatedTo be determinedTo be determined
Soft DrinksData to be generatedTo be determinedTo be determined
Processed Foods Cured MeatsData to be generatedTo be determinedTo be determined
Sauces and CondimentsData to be generatedTo be determinedTo be determined
Bakery ProductsData to be generatedTo be determinedTo be determined

Visualizations

This compound Formation Pathway

Cysteine Cysteine MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Cysteine->MTCA Condensation Acetaldehyde Acetaldehyde Acetaldehyde->MTCA Condensation N_Methylation N-Methylation MTCA->N_Methylation This compound N-methyl-thiazolidine- 4-carboxylic acid (this compound) N_Methylation->this compound

Caption: Putative formation pathway of this compound from cysteine and acetaldehyde.

Experimental Workflow for this compound Analysis

Sample Food/Beverage Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (with ECF) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound in food and beverage samples.

Conclusion

The provided application notes and protocol offer a detailed framework for the analysis of N-methyl-thiazolidine-4-carboxylic acid in food and beverage samples. While based on established methods for similar compounds, it is imperative that researchers validate this protocol for their specific sample matrices and analytical instrumentation. The generation of quantitative data for this compound will contribute valuable information to the fields of food science, nutrition, and toxicology.

Application Notes and Protocols for In Vitro Models of N-nitroso-N-methyl-4-aminobutanoic Acid (NMTCA) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-N-methyl-4-aminobutanoic acid (NMTCA) is a nitrosamine (B1359907) compound of interest in pharmaceutical and toxicological research. Understanding the mechanisms of its formation is crucial for risk assessment and the development of mitigation strategies. This document provides detailed application notes and protocols for establishing in vitro models to study the formation of this compound. Two primary models are presented: a subcellular model using human liver microsomes and a cell-based model employing the HepG2 human hepatoma cell line. These models are instrumental in investigating both non-enzymatic and enzymatic pathways of this compound formation, particularly the role of cytochrome P450 (CYP) enzymes.

Application Notes

In vitro models offer a controlled environment to investigate the fundamental chemical and biological processes leading to this compound formation. These models are essential for screening potential precursors and inhibitors, and for elucidating the metabolic pathways involved.

Human Liver Microsomes Model: This subcellular model is rich in phase I drug-metabolizing enzymes, including a wide array of cytochrome P450 isoforms. It is particularly useful for studying the direct enzymatic conversion of a precursor, such as 4-(methylamino)butyric acid, to this compound in the presence of a nitrosating agent. This system allows for the determination of enzyme kinetics and the identification of specific CYP isoforms involved through the use of selective inhibitors.

HepG2 Cell-Based Model: The HepG2 cell line, derived from a human liver carcinoma, retains many of the metabolic functionalities of primary hepatocytes, including the expression of various CYP enzymes.[1][2] This model provides a more physiologically relevant system by incorporating cellular uptake, metabolism, and potential downstream effects. It is well-suited for studying the intracellular formation of this compound and for assessing the cellular response to its presence.

Quantitative Data Summary

The following tables provide an illustrative summary of the type of quantitative data that can be generated using the described in vitro models. Note: The values presented are hypothetical examples for illustrative purposes, as specific kinetic data for this compound formation was not available in the public domain at the time of this writing. Researchers should generate their own data based on the described protocols.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for this compound Formation by Human Liver Microsomes

ParameterValue
Apparent Km (μM)50
Apparent Vmax (pmol/min/mg protein)150

Table 2: Illustrative this compound Formation in HepG2 Cells after 24-hour Incubation

Precursor Concentration (μM)Nitrosating Agent Concentration (μM)This compound Concentration (ng/mL)
10505.2
505025.8
1005051.3
10010089.7

Experimental Protocols

Protocol 1: In Vitro this compound Formation using Human Liver Microsomes

This protocol describes the use of human liver microsomes to assess the enzymatic formation of this compound from its precursor, 4-(methylamino)butyric acid, in the presence of a nitrosating agent.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 4-(methylamino)butyric acid (precursor)

  • Sodium Nitrite (B80452) (nitrosating agent)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile

  • This compound analytical standard

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 4-(methylamino)butyric acid and sodium nitrite in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Setup:

    • On ice, add the following to each well of a 96-well plate or microcentrifuge tube:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (final concentration 0.5-1.0 mg/mL)

      • 4-(methylamino)butyric acid (desired final concentrations)

      • Sodium nitrite (desired final concentrations)

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

    • Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.

Protocol 2: In Vitro this compound Formation in HepG2 Cells

This protocol details the culture of HepG2 cells and their use in an assay to measure the intracellular formation of this compound.

Materials:

  • HepG2 cells (from a reputable cell bank, e.g., ATCC)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates (e.g., 6-well or 24-well)

  • 4-(methylamino)butyric acid

  • Sodium Nitrite

  • Cell lysis buffer

  • This compound analytical standard

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • HepG2 Cell Culture:

    • Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh medium at a suitable dilution (e.g., 1:4 to 1:8).[1]

  • Cell Seeding for Experiment:

    • Seed HepG2 cells into 6-well or 24-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

  • Treatment:

    • On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of 4-(methylamino)butyric acid and sodium nitrite.

    • Include appropriate controls (e.g., vehicle control, precursor alone, nitrosating agent alone).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • Cell Culture Medium: Collect the cell culture medium from each well and store it at -80°C for later analysis of extracellular this compound.

    • Cell Lysate:

      • Wash the cell monolayer twice with ice-cold PBS.

      • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant. Store at -80°C for analysis of intracellular this compound.

  • Sample Preparation for Analysis:

    • For both the cell culture medium and the cell lysate, perform protein precipitation by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

  • Sample Analysis:

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in in vitro samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method optimization and validation are crucial for accurate results.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of this compound from matrix components.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI or APCI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (e.g., [M+H]+) to a specific product ion.

    • Internal Standard (e.g., isotopically labeled this compound): Precursor ion to a specific product ion.

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using this compound analytical standards in a matrix that matches the samples (e.g., cell culture medium, lysis buffer).

  • Use an internal standard (ideally, an isotopically labeled version of this compound) to correct for matrix effects and variations in sample processing and instrument response.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_Microsomes cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Precursor, Nitrite, NADPH system) Setup Set up Reaction Mix (Microsomes, Precursor, Nitrite) Reagents->Setup Microsomes Thaw Human Liver Microsomes Microsomes->Setup Preincubation Pre-incubate (37°C, 5 min) Setup->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate (37°C, Time course) Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis for this compound Supernatant->LCMS

Caption: Workflow for this compound formation assay using human liver microsomes.

Experimental_Workflow_HepG2 cluster_culture Cell Culture cluster_treatment Treatment & Incubation cluster_sampling Sample Collection cluster_analysis Sample Preparation & Analysis Culture Culture HepG2 Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with Precursor and Nitrite Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Media Collect Culture Medium Incubate->Media Lysis Lyse Cells Incubate->Lysis Prepare Protein Precipitation (Acetonitrile) Media->Prepare Lysis->Prepare Analyze LC-MS/MS Analysis for this compound Prepare->Analyze

Caption: Workflow for this compound formation assay using HepG2 cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte (e.g., HepG2 cell) cluster_er Endoplasmic Reticulum Precursor 4-(Methylamino)butyric acid Precursor_in 4-(Methylamino)butyric acid Precursor->Precursor_in Uptake Nitrite Nitrosating Agent (e.g., Nitrite) Nitrite_in Nitrosating Agent Nitrite->Nitrite_in Uptake CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) This compound This compound CYP450->this compound Enzymatic Nitrosation (Oxidative Metabolism) Precursor_in->CYP450 Nitrite_in->CYP450

References

Troubleshooting & Optimization

Technical Support Center: Enhancing N-nitroso-N-methyl-4-aminobutanoic Acid (NMTCA) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of N-nitroso-N-methyl-4-aminobutanoic acid (NMTCA) detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound detection, and why?

A1: The most prevalent and regulatory-accepted technique for the detection and quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method is favored for its high sensitivity and selectivity, which are crucial for detecting the trace levels of nitrosamine (B1359907) impurities often found in pharmaceutical products.[2][3] The high selectivity of LC-MS/MS allows for the differentiation of this compound from other structurally similar compounds, ensuring reliable and accurate quantification.

Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?

A2: The LOD and LOQ for this compound can vary depending on the analytical method, instrumentation, and the sample matrix. Generally, highly sensitive LC-MS/MS methods can achieve LOQs in the low parts-per-billion (ppb) or even sub-ppb range. For instance, some methods have reported LOQs for nitrosamines in drug products to be as low as 0.005 ppm (5 ppb). It is essential to validate the method for the specific matrix being tested to determine the actual LOQ.

Q3: Can other analytical techniques be used for this compound detection?

A3: While LC-MS/MS is the gold standard, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of nitrosamines. However, GC-MS is generally more suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, LC-MS/MS is typically the preferred method due to its superior sensitivity and applicability to a wider range of molecules. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been explored as an alternative for nitrosamine analysis.

Q4: Why is method validation crucial for this compound analysis?

A4: Regulatory agencies worldwide mandate the use of validated analytical methods for the determination of nitrosamine impurities. Method validation ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose. This is critical for patient safety, as it guarantees that the reported levels of potentially carcinogenic impurities like this compound are reliable and meet the stringent regulatory limits.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments.

Issue 1: Poor Sensitivity or No Signal Detected

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Settings - Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. - Optimize the ionization source parameters (e.g., gas flow, temperature) for this compound. - Verify that the correct precursor and product ions for this compound are being monitored in Multiple Reaction Monitoring (MRM) mode.
Inefficient Sample Preparation - Optimize the extraction procedure to ensure maximum recovery of this compound from the sample matrix. Solid-Phase Extraction (SPE) can be an effective cleanup step. - Evaluate the final sample solvent for compatibility with the mobile phase to prevent peak distortion or signal suppression.
Matrix Effects - Matrix components can suppress the ionization of this compound, leading to lower sensitivity. - Mitigation Strategies: - Improve sample cleanup to remove interfering matrix components. - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard (e.g., this compound-d3) to compensate for matrix effects.
Degradation of this compound Standard or Sample - this compound solutions may be light-sensitive. Store standards and samples in amber vials and protect them from light. - Prepare fresh standard solutions regularly and verify their concentration.
Issue 2: High Background Noise

Possible Causes and Solutions:

Cause Troubleshooting Steps
Contaminated LC-MS System - Flush the LC system and mass spectrometer with an appropriate cleaning solution. - Check for contamination in the mobile phase, solvents, and vials. Use high-purity solvents and reagents.
Gas Supply Impurities - The quality of the nitrogen gas used in the mass spectrometer can impact background noise. Ensure high-purity nitrogen is used.
Co-eluting Interferences - Optimize the chromatographic method to separate this compound from interfering compounds in the matrix. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Column Issues - Ensure the column is properly conditioned and has not exceeded its lifetime. - Check for blockages in the column or frits. - Verify that the column chemistry is appropriate for this compound analysis.
Incompatible Sample Solvent - The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. If a strong solvent is used for extraction, evaporate and reconstitute the sample in a weaker solvent.
pH of the Mobile Phase - The pH of the mobile phase can affect the ionization state and peak shape of this compound. Optimize the mobile phase pH to achieve symmetrical peaks.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of this compound and other nitrosamines.

Analytical TechniqueAnalyte(s)MatrixLOQ (Limit of Quantification)LOD (Limit of Detection)Reference
LC-MS/MS (APCI)NDMA, NDEA, NEIPA, NMBAValsartan, Losartan, Irbesartan0.4 ng/mL0.2 ng/mL
GC-MSNDMAValsartan Drug Substance0.5 µg/g0.1 µg/g
LC-MS/MSNDMAValsartan Drug Substance0.0091 mg/kg0.0027 mg/kg
LC-HRMSMultiple NitrosaminesVarious Drug ProductsAs low as 0.005 ppm (5 ng/g)Not Reported
GC-MSNitrosaminesValsartan Drug Product8 - 40 ppbNot Reported

Experimental Protocols & Workflows

General Workflow for this compound Analysis by LC-MS/MS

This workflow outlines the key steps in a typical this compound analysis.

NMTCA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleWeighing 1. Sample Weighing Extraction 2. Extraction with appropriate solvent SampleWeighing->Extraction Cleanup 3. Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution 4. Evaporation and Reconstitution Cleanup->Reconstitution Injection 5. Injection into LC-MS/MS Reconstitution->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection (MRM) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification using Calibration Curve Integration->Quantification Reporting 10. Reporting of Results Quantification->Reporting Troubleshooting_Sensitivity Start Low Sensitivity Observed Check_MS Check MS Performance (Tune, Calibration) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Check_Standard Analyze Fresh Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK MS_OK->Check_Standard Yes Optimize_MS Optimize MS Parameters MS_OK->Optimize_MS No Prepare_New_Standard Prepare New Standard Standard_OK->Prepare_New_Standard No Check_Sample_Prep Review Sample Preparation Standard_OK->Check_Sample_Prep Yes Optimize_MS->Check_MS Prepare_New_Standard->Check_Standard Sample_Prep_OK Sample Prep Adequate? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Extraction/Cleanup Sample_Prep_OK->Optimize_Sample_Prep No Investigate_Matrix_Effects Investigate Matrix Effects Sample_Prep_OK->Investigate_Matrix_Effects Yes Optimize_Sample_Prep->Check_Sample_Prep End Problem Resolved Investigate_Matrix_Effects->End

References

Technical Support Center: NMTCA Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N-(trimethylsilyl)trifluoroacetamide (NMTCA) gas chromatography analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may face during this compound gas chromatography, offering potential causes and detailed solutions.

Why am I seeing extraneous peaks (ghost peaks) in my chromatogram?

Answer:

Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from several sources. Identifying the source is key to eliminating them.

Possible Causes and Solutions:

  • Contaminated Syringe or Vials: Residue from previous samples can be injected, leading to ghost peaks.

    • Troubleshooting Protocol:

      • Rinse the syringe thoroughly with a high-purity solvent.

      • Run a blank solvent injection using a clean vial.

      • If ghost peaks disappear, the syringe or original vial was the source of contamination. Implement a rigorous cleaning protocol for glassware and syringes between runs.[1][2]

  • Contamination from the GC System: The injector, detector, or carrier gas lines can be sources of contamination.[3][4]

    • Troubleshooting Protocol:

      • Perform a "no-injection" blank run by starting the GC method without an injection. If peaks are still present, the contamination is within the GC system (e.g., column bleed, contaminated carrier gas, or detector).[4]

      • If the no-injection run is clean, the contamination is likely in the injector.

      • Injector Maintenance:

        • Replace the septum and inlet liner.

        • Clean the injection port.

        • Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.

  • Derivatization Reagent Byproducts: The this compound derivatization process itself can produce byproducts that result in peaks.

    • N-methyltrifluoroacetamide: This is a common byproduct of the silylation reaction with this compound. It is highly volatile and typically elutes early in the chromatogram, before the derivatized analytes.

    • N-trimethylsilyl acetamide: This can be a byproduct from certain this compound synthesis routes and may be present as an impurity in the reagent.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases, causing ghost peaks.

    • Troubleshooting Protocol:

      • Ensure high-purity gas is used.

      • Check for leaks in the gas lines.

      • Install or replace gas purifiers.

Experimental Workflow for Diagnosing Ghost Peaks

start Ghost Peak Observed blank_injection Run Blank Solvent Injection start->blank_injection peaks_present_blank Peaks Still Present? blank_injection->peaks_present_blank no_injection Perform No-Injection Run peaks_present_no_injection Peaks Still Present? no_injection->peaks_present_no_injection peaks_present_blank->no_injection Yes source_syringe Source: Syringe/Vials Action: Clean/Replace peaks_present_blank->source_syringe No source_injector Source: Injector Action: Maintenance peaks_present_no_injection->source_injector No source_gas Source: Carrier Gas/Column Action: Check Gas Purity/Traps, Bake Column peaks_present_no_injection->source_gas Yes source_system Source: GC System

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Why are my analyte peaks tailing?

Answer:

Peak tailing, where the peak asymmetry is skewed towards the end of the peak, can be caused by several factors, from sample interactions with the GC system to issues with the derivatization itself.

Possible Causes and Solutions:

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the inlet liner, on glass wool, or on the column itself can interact with polar analytes, causing peak tailing.

    • Troubleshooting Protocol:

      • Use a deactivated inlet liner and deactivated glass wool.

      • If the column is old, it may have active sites. Trim the front end of the column or replace it.

      • Condition the column according to the manufacturer's instructions.

  • Incomplete Derivatization: If the analyte is not fully derivatized, the remaining free polar groups (e.g., -OH, -NH) will interact strongly with the column, leading to tailing.

    • Troubleshooting Protocol:

      • Ensure the sample is completely dry, as moisture can deactivate the this compound reagent.

      • Optimize the derivatization reaction conditions (temperature and time). A typical starting point is heating at 60-80°C for 30-60 minutes.

      • Ensure a sufficient excess of this compound is used.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Troubleshooting Protocol:

      • Dilute the sample and re-inject. If peak shape improves, column overload was the issue.

  • Matrix Effects: Components in the sample matrix can interfere with the chromatography.

    • Troubleshooting Protocol:

      • Improve sample cleanup procedures to remove interfering matrix components.

      • Use matrix-matched standards for calibration to compensate for the effect.

Logical Relationship of Peak Tailing Causes

peak_tailing Peak Tailing Observed active_sites Active Sites in System peak_tailing->active_sites incomplete_derivatization Incomplete Derivatization peak_tailing->incomplete_derivatization column_overload Column Overload peak_tailing->column_overload matrix_effects Matrix Effects peak_tailing->matrix_effects

Caption: Common causes leading to peak tailing in GC analysis.

Why is my derivatization reaction incomplete or yielding inconsistent results?

Answer:

Incomplete or variable derivatization is a common problem that can significantly affect the accuracy and reproducibility of your results.

Possible Causes and Solutions:

  • Presence of Moisture: this compound is sensitive to moisture, which will hydrolyze the reagent and reduce its effectiveness.

    • Troubleshooting Protocol:

      • Ensure all solvents, reagents, and sample extracts are anhydrous.

      • Dry the sample extract completely before adding the derivatization reagent.

      • Store this compound under inert gas and in a desiccator.

  • Steric Hindrance: Analytes with sterically hindered functional groups (e.g., tertiary alcohols) may react slowly or incompletely with this compound.

    • Troubleshooting Protocol:

      • Increase the reaction temperature and/or time.

      • Use a catalyst, if appropriate for your analyte.

      • Consider a different derivatization reagent if the hindrance is too great.

  • Side Reactions: Aldehydes and ketones can sometimes undergo side reactions with silylating reagents, although this compound is generally effective for derivatizing hydroxyl and amine groups.

    • Troubleshooting Protocol:

      • Carefully review the literature for known side reactions of this compound with your specific class of compounds.

      • Optimize reaction conditions to favor the desired silylation.

  • Matrix Interferences: Components in the sample matrix can compete for the derivatization reagent or inhibit the reaction.

    • Troubleshooting Protocol:

      • Implement a more thorough sample cleanup procedure to remove interfering matrix components.

      • Increase the amount of this compound to ensure an adequate excess is available for the analyte.

Why am I observing thermal degradation of my derivatized analytes?

Answer:

Thermal degradation of silyl (B83357) derivatives in the hot GC injector can lead to loss of analyte signal and the appearance of degradation peaks.

Possible Causes and Solutions:

  • Excessively High Injector Temperature: While a high temperature is needed for volatilization, it can also cause the breakdown of thermally labile derivatives.

    • Troubleshooting Protocol:

      • Lower the injector temperature in increments (e.g., 10-20°C) and observe the effect on the peak area of your analyte and any degradation products. The optimal temperature will maximize the analyte response while minimizing degradation.

  • Active Sites in the Injector: Metal surfaces and non-deactivated glass wool in the inlet can catalyze thermal degradation.

    • Troubleshooting Protocol:

      • Use a high-quality, deactivated inlet liner.

      • If using glass wool, ensure it is also deactivated.

  • Oxygen in the Carrier Gas: The presence of oxygen can accelerate the thermal degradation of the stationary phase and analytes.

    • Troubleshooting Protocol:

      • Check for leaks in the carrier gas lines.

      • Use an oxygen trap on the carrier gas line.

Experimental Protocol for Optimizing Injector Temperature

  • Initial Analysis: Inject a standard of your derivatized analyte using your current method and record the peak area of the analyte and any suspected degradation products.

  • Temperature Reduction: Lower the injector temperature by 20°C and inject the standard again.

  • Repeat: Continue to lower the injector temperature in 20°C increments, injecting the standard at each temperature, until you see a significant decrease in the analyte peak area or a deterioration in peak shape.

  • Data Analysis: Plot the peak area of the analyte and the degradation products as a function of the injector temperature.

  • Optimal Temperature Selection: The optimal injector temperature is the one that provides the highest analyte peak area with the lowest degradation product peak areas, while maintaining good peak shape.

Quantitative Data Summary

While specific quantitative data for this compound interferences is highly dependent on the analyte and matrix, the following table provides a template for you to document and compare the effects of different troubleshooting steps.

Issue Parameter Changed Initial Peak Area (Analyte) Final Peak Area (Analyte) Initial Peak Area (Interference) Final Peak Area (Interference) Observations
Peak TailingReplaced Inlet LinerN/AN/A
Ghost PeaksBaked out ColumnN/AN/A
Thermal DegradationLowered Injector Temp
Incomplete DerivatizationIncreased Reaction TimeN/AN/A

References

Overcoming matrix effects in NMTCA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-methyl-1-tomatidine-3-carboxylic acid (NMTCA) using mass spectrometry. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome common challenges, with a focus on mitigating matrix effects in complex biological samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantitative analysis of this compound.

Q1: My this compound signal intensity is significantly lower (or unexpectedly higher) in biological samples compared to my standards prepared in solvent. What is causing this discrepancy?

A: This issue is a classic sign of matrix effects , where co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][3] Plasma and serum are complex matrices containing high levels of phospholipids (B1166683), salts, and proteins that are common causes of these effects.[4]

Solutions:

  • Improve Sample Preparation: This is the most effective way to reduce matrix effects. Simple protein precipitation (PPT) is often insufficient, leaving many interfering components in the extract. Consider more rigorous techniques:

    • Solid-Phase Extraction (SPE): Highly recommended for removing a broad range of interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.

    • Liquid-Liquid Extraction (LLE): Can also provide clean extracts, but recovery for polar analytes like this compound may be low and require significant method development.

  • Optimize Chromatography: Increase the chromatographic separation between this compound and the interfering matrix components.

    • Adjust the gradient profile to better resolve the this compound peak.

    • Consider using Ultra-High-Performance Liquid Chromatography (UPLC), which offers higher resolution and can significantly reduce matrix effects compared to traditional HPLC.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on this compound ionization.

Q2: I'm observing high variability and poor reproducibility in my this compound results across different plasma lots. Could this be a matrix effect?

A: Yes, high variability between different sources or lots of a biological matrix is a strong indicator of inconsistent matrix effects. The composition of plasma can differ between individuals, leading to varying degrees of ion suppression or enhancement.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically almost identical to this compound and will co-elute, meaning it experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This ensures that the standards and samples experience similar matrix effects, improving accuracy. It is recommended to test at least six different lots of the matrix during method validation.

Q3: My calibration curve is linear when prepared in a pure solvent, but it becomes non-linear and shows poor accuracy when I analyze spiked matrix samples. How can I fix this?

A: This problem occurs when the matrix effect is concentration-dependent. The co-eluting interferences can affect the ionization of this compound differently at low and high concentrations, leading to a non-linear response.

Solutions:

  • Implement a More Effective Sample Cleanup: As detailed in Q1, switching from protein precipitation to a more robust method like mixed-mode Solid-Phase Extraction (SPE) is the most effective way to remove the interferences causing the non-linearity.

  • Use a SIL-Internal Standard and Matrix-Matched Calibrators: This combination is crucial for ensuring accuracy. The SIL-IS will co-elute and experience the same concentration-dependent matrix effects as the analyte, effectively correcting for the non-linearity in the response ratio. Preparing the calibration curve in a representative blank matrix ensures the entire analytical system is compensated.

  • Improve Chromatographic Separation: By achieving baseline separation of this compound from the matrix components causing the non-linear suppression, you can restore the linear response of the analyte.

cluster_strategies Mitigation Options start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Is Matrix Effect Significant? assess_me->me_present strategy Implement Mitigation Strategy me_present->strategy Yes end Method Optimized me_present->end No sample_prep Improve Sample Prep (e.g., switch to SPE) strategy->sample_prep chromatography Optimize Chromatography (e.g., UPLC, new gradient) strategy->chromatography is_cal Use SIL-IS and Matrix-Matched Calibrants strategy->is_cal validate Re-evaluate & Validate Method sample_prep->validate chromatography->validate is_cal->validate validate->me_present Re-assess validate->end If successful

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. These components, such as phospholipids, proteins, and salts in plasma, can compete with the analyte (this compound) for ionization in the mass spectrometer's source. This leads to either ion suppression (decreased signal) or ion enhancement (increased signal), which can severely compromise the accuracy and reproducibility of quantitative results.

Q2: How can I quantitatively measure the matrix effect for my this compound assay?

A: The most common method is the post-extraction spike analysis . This involves comparing the peak response of this compound in a "clean" solution to its response in an extracted blank matrix sample. The result is expressed as a Matrix Factor (MF) or % Matrix Effect.

  • Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF of <1 indicates ion suppression.

    • An MF of >1 indicates ion enhancement.

    • An MF equal to 1 indicates no matrix effect.

  • % Matrix Effect = (MF - 1) * 100%

    • A negative value indicates suppression, while a positive value indicates enhancement.

See "Experimental Protocol 2" for a detailed methodology.

Q3: What are the best sample preparation techniques for a polar compound like this compound?

A: For polar analytes in a complex biological matrix, effective sample preparation is critical.

  • Solid-Phase Extraction (SPE): This is generally the best choice.

    • Mixed-Mode Cation Exchange (MCX): Ideal for polar, basic compounds. This sorbent uses both reversed-phase and strong cation exchange mechanisms to retain the analyte while allowing neutral and acidic interferences to be washed away.

    • Polar-Enhanced or "Water-Wettable" Reversed-Phase: These sorbents are designed to retain polar compounds from aqueous solutions more effectively than traditional C18 phases.

  • Liquid-Liquid Extraction (LLE): Can be effective but often challenging for polar compounds, which may not partition well into immiscible organic solvents, leading to poor recovery. Extensive solvent and pH optimization is required.

  • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components like phospholipids and often results in significant matrix effects.

cluster_minimize Minimization Techniques cluster_compensate Compensation Techniques mitigate Strategies to Combat Matrix Effects minimize Minimize Interferences (Physical Removal) mitigate->minimize compensate Compensate for Effects (Correction) mitigate->compensate sample_prep Effective Sample Prep (SPE > LLE > PPT) minimize->sample_prep chromatography Chromatographic Separation (UPLC, Gradient) minimize->chromatography dilution Sample Dilution minimize->dilution sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->sil_is matrix_match Matrix-Matched Calibration compensate->matrix_match

Caption: Hierarchy of strategies for mitigating mass spectrometry matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
TechniqueGeneral EffectivenessProsCons for Polar Analytes (this compound)
Protein Precipitation (PPT) LowFast, simple, inexpensive.Least effective at removing interferences like phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) MediumCan provide clean extracts.Low and variable recovery for polar compounds; requires extensive method development.
Solid-Phase Extraction (SPE) HighHighly selective; effectively removes a wide range of interferences.More time-consuming and costly; requires method development to select the correct sorbent.
Mixed-Mode SPE Very HighProvides the cleanest extracts by using multiple retention mechanisms, significantly reducing matrix effects.Most complex and expensive option.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for extracting a polar compound like this compound using a mixed-mode cation exchange SPE cartridge. Note: This is a starting point and must be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample. This ensures this compound is positively charged for retention on the cation exchange sorbent.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute this compound from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the charge on this compound, releasing it from the sorbent.

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

condition 1. Condition (Methanol, then Water) load 2. Load (Pre-treated Plasma Sample) condition->load wash 3. Wash (Aqueous Acid, then Methanol) load->wash elute 4. Elute (Ammoniated Methanol) wash->elute

Caption: Standard workflow for a Solid-Phase Extraction (SPE) experiment.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol details the post-extraction spike method to calculate the Matrix Factor.

Sample Sets Required:

  • Set A (Neat Solution): this compound and IS spiked into the final analysis solvent (e.g., mobile phase).

  • Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via SPE). The resulting clean eluate is then spiked with this compound and IS at the same concentration as Set A before dry-down and reconstitution.

  • Set C (Matrix Blank): Blank plasma is extracted with no analyte or IS added to check for interferences at the analyte's mass transition.

Procedure:

  • Prepare at least six different lots of blank plasma extracts by performing the full SPE protocol (Protocol 1).

  • Prepare Set A by adding this compound and IS to your reconstitution solvent at a known concentration (e.g., a low and high QC level).

  • Prepare Set B by adding the same amount of this compound and IS to the clean eluate from the blank plasma extracts before the evaporation step.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor using the mean peak areas from the different lots.

Table 2: Example Calculation of Matrix Factor (MF)

Sample SetDescriptionMean this compound Peak Area
A This compound in neat solvent500,000
B Blank matrix extract spiked post-extraction with this compound275,000
C Blank matrix extract< LLOQ
Calculation MF = B / A 275,000 / 500,000 = 0.55
Result % Matrix Effect = (MF - 1) * 100 (0.55 - 1) * 100 = -45% (Ion Suppression)

References

Technical Support Center: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (NMTCA) Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (NMTCA), also known as MSTFA, standard solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during derivatization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the optimal storage conditions for a pure this compound (MSTFA) reagent?

A1: Pure this compound is highly sensitive to moisture and should be stored in a cool, dry environment.[1][2] Recommended storage temperatures vary by supplier but are typically in the range of 2-8°C.[3] To maintain its integrity, it is crucial to store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] Before use, it is advisable to allow the container to warm to room temperature in a desiccator to prevent condensation from introducing moisture.

Q2: How stable is a prepared this compound standard solution, and how should it be stored?

A2: While this compound itself is relatively stable when stored properly, its stability in solution is limited, primarily due to its high reactivity with any residual moisture.[2] It is strongly recommended to prepare this compound standard solutions fresh for each batch of experiments to ensure optimal derivatization efficiency. If a solution must be stored, it should be kept in a tightly sealed vial under an inert atmosphere at low temperatures (2-8°C) and used as soon as possible, ideally within the same day. The stability of the derivatized analytes, however, can range from a few hours to several days when stored under appropriate conditions (e.g., frozen).

Q3: My derivatization reaction with this compound is yielding poor or inconsistent results. What are the common causes?

A3: Incomplete or inconsistent derivatization is a frequent issue and can often be attributed to several factors:

  • Presence of Moisture: this compound readily reacts with water. Any moisture in your sample, solvent, or glassware will consume the reagent, leading to incomplete derivatization. Ensure all glassware is oven-dried and cooled under a desiccator, and use anhydrous solvents.

  • Suboptimal Reaction Conditions: The derivatization reaction may require specific temperatures and incubation times to proceed to completion. These conditions are analyte-dependent. While many reactions occur at room temperature, some may require heating (e.g., 60-100°C).

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of this compound will result in incomplete derivatization. A molar excess of the silylating reagent is generally recommended.

  • Solvent Choice: The choice of solvent can impact the reaction. Common solvents for silylation include pyridine, acetonitrile (B52724), and dimethylformamide. Pyridine can also act as a catalyst.

  • Lack of Catalyst: For sterically hindered functional groups, the addition of a catalyst such as Trimethylchlorosilane (TMCS) may be necessary to enhance the reactivity of this compound.

Q4: I am observing peak tailing for my silylated compounds in my GC analysis. What could be the cause?

A4: Peak tailing of silylated compounds is often due to active sites within the gas chromatography system. These active sites, such as free silanol (B1196071) groups in the inlet liner or on the column, can interact with any remaining polar functional groups on incompletely derivatized analytes. To mitigate this, ensure your derivatization reaction is complete. Regular maintenance of your GC system, including cleaning or replacing the inlet liner, is also crucial.

Q5: Can I use this compound for all types of analytes?

A5: this compound is a versatile and potent silylating agent suitable for a wide range of polar compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. However, for certain compounds, particularly those with sterically hindered functional groups, a catalyst like TMCS may be required for complete derivatization. For carbonyl-containing compounds like sugars, a two-step derivatization process involving oximation followed by silylation is often necessary to prevent the formation of multiple isomers.

Data Presentation: this compound Standard Solution Stability

Due to the high reactivity of this compound with moisture, quantitative stability data for its standard solutions are not widely published, with the general recommendation being to use freshly prepared solutions. The following table provides a qualitative and illustrative summary of the expected stability of an this compound standard solution under various conditions. This data is intended for guidance and to highlight expected trends, not as a substitute for an in-house stability study.

Storage ConditionSolventStability ExpectationRecommended Action
Room Temperature (~25°C)Anhydrous AcetonitrileVery Low (< 1 day)Prepare fresh solution for each use.
Refrigerated (2-8°C)Anhydrous AcetonitrileLow (Potentially up to 24 hours)Use within the same day for best results.
Frozen (-20°C)Anhydrous AcetonitrileModerate (Potentially a few days)Validate for your specific application before use.
Room Temperature (~25°C)Anhydrous PyridineLow (< 1 day)Prepare fresh solution for each use.
Refrigerated (2-8°C)Anhydrous PyridineModerate (Potentially up to 48 hours)Use within 24-48 hours for best results.
Frozen (-20°C)Anhydrous PyridineHigher (Potentially several days)Validate for your specific application before use.

Experimental Protocols

Protocol for Verifying this compound Standard Solution Stability

This protocol outlines a procedure to determine the stability of a prepared this compound standard solution over a specified period.

1. Objective: To evaluate the stability of a prepared this compound standard solution under defined storage conditions (e.g., room temperature and refrigerated) over a set time course.

2. Materials:

  • This compound (MSTFA) reagent
  • Anhydrous solvent (e.g., acetonitrile or pyridine)
  • A stable internal standard (IS)
  • A representative analyte for derivatization
  • GC-MS system
  • Autosampler vials with caps
  • Pipettes and other necessary lab equipment

3. Procedure:

  • Preparation of Fresh Standard Solution (Time 0):
  • Prepare a stock solution of the analyte and the internal standard in an appropriate solvent.
  • Prepare a fresh this compound standard solution at the desired concentration in the chosen anhydrous solvent.
  • In a clean, dry autosampler vial, mix a known volume of the analyte/IS stock solution with the freshly prepared this compound solution.
  • Allow the derivatization reaction to proceed under the optimized conditions (time and temperature) for your analyte.
  • Analyze the derivatized sample immediately by GC-MS. This will serve as your baseline (Time 0) reference.
  • Storage of this compound Standard Solution:
  • Divide the remaining freshly prepared this compound standard solution into several aliquots in tightly sealed vials.
  • Store these aliquots under the desired conditions to be tested (e.g., one set at room temperature, one set at 2-8°C).
  • Time-Point Analysis:
  • At predefined time intervals (e.g., 4, 8, 12, 24, 48 hours), take one aliquot of the stored this compound solution from each storage condition.
  • Repeat the derivatization procedure as described in step 1.3 using the aged this compound solution.
  • Analyze the newly derivatized sample by GC-MS.
  • Data Analysis:
  • For each time point, calculate the peak area ratio of the derivatized analyte to the internal standard.
  • Compare the peak area ratios of the samples prepared with the aged this compound solution to the baseline (Time 0) sample.
  • A significant decrease in the peak area ratio over time indicates degradation of the this compound standard solution. A common acceptance criterion is that the response should not deviate by more than a certain percentage (e.g., 10-15%) from the initial response.

Mandatory Visualization

NMTCA_Troubleshooting_Workflow This compound Derivatization Troubleshooting Workflow start Inconsistent or Low Derivatization Yield check_moisture Verify Anhydrous Conditions (Sample, Solvent, Glassware) start->check_moisture check_reagent Assess Reagent Quality (Age, Storage) start->check_reagent check_conditions Evaluate Reaction Conditions (Temp, Time, Ratio) start->check_conditions moisture_present Moisture Detected check_moisture->moisture_present reagent_issue Reagent Compromised check_reagent->reagent_issue conditions_issue Conditions Suboptimal check_conditions->conditions_issue moisture_present->check_reagent No dry_components Action: Dry Sample/Solvent, Use Freshly Dried Glassware moisture_present->dry_components Yes reagent_issue->check_conditions No use_fresh_reagent Action: Use New/Properly Stored this compound reagent_issue->use_fresh_reagent Yes optimize_conditions Action: Optimize Temp, Time, Reagent Ratio, Add Catalyst conditions_issue->optimize_conditions Yes re_evaluate Re-run Derivatization conditions_issue->re_evaluate No, problem likely resolved dry_components->re_evaluate use_fresh_reagent->re_evaluate optimize_conditions->re_evaluate

Caption: A logical workflow for troubleshooting common this compound derivatization issues.

References

Technical Support Center: Optimizing Derivatization for NMTCA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (NMTCA).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

This compound, a tertiary amine, can exhibit poor chromatographic behavior, including peak tailing and low sensitivity, particularly in gas chromatography (GC). Derivatization is a chemical modification process that converts this compound into a less polar and more volatile compound, improving its chromatographic properties and enhancing detection sensitivity.

Q2: What are the common derivatization strategies for tertiary amines like this compound?

The most common strategies for derivatizing tertiary amines for GC-MS analysis involve targeting the nitrogen atom. Two primary approaches are:

  • N-demethylation followed by derivatization: The N-methyl group is removed, creating a secondary amine that can then be derivatized using various reagents.

  • Direct derivatization with alkyl chloroformates: Reagents like ethyl chloroformate or methyl chloroformate can react with tertiary amines to form carbamates, which are amenable to GC-MS analysis.

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is primarily used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, especially if the analyte itself has poor detection characteristics.

Q3: Which derivatization reagent is best for my this compound analysis?

The choice of reagent depends on the analytical technique (GC-MS or HPLC) and the specific requirements of your assay.

  • For GC-MS: Alkyl chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), are effective for direct derivatization. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used, though they are highly sensitive to moisture.

  • For HPLC-UV/Fluorescence: Reagents that introduce a UV-absorbing or fluorescent tag are necessary. Examples include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and dansyl chloride.

Troubleshooting Guides

GC-MS Analysis

Problem 1: Low or no peak for derivatized this compound.

  • Possible Cause A: Incomplete Derivatization.

    • Solution:

      • Ensure all reagents are fresh and anhydrous. Moisture can significantly hinder the derivatization reaction, especially with silylating agents.

      • Optimize the reaction conditions, including temperature and time. Some reactions may require heating to proceed to completion.

      • Increase the molar excess of the derivatization reagent to drive the reaction forward.

  • Possible Cause B: Degradation of the Derivative.

    • Solution:

      • Analyze the samples immediately after derivatization, as some derivatives can be unstable.

      • Avoid excessive heat or exposure to light, which can cause degradation.

  • Possible Cause C: Issues with the GC-MS System.

    • Solution:

      • Check for leaks in the injection port and ensure the syringe is functioning correctly.

      • Verify that the GC inlet and column are not contaminated or clogged.

      • Confirm that the MS is properly tuned and the detector is functioning correctly.

Problem 2: Peak tailing for derivatized this compound.

  • Possible Cause A: Active Sites in the GC System.

    • Solution:

      • Use a deactivated inlet liner and a column specifically designed for amine analysis.

      • Ensure the column is properly installed and conditioned.

      • Trim the first few centimeters of the column to remove any active sites that may have developed.

  • Possible Cause B: Incomplete Derivatization.

    • Solution:

      • As mentioned previously, optimize the derivatization reaction to ensure complete conversion of this compound. Residual underivatized this compound will exhibit significant tailing.

  • Possible Cause C: Co-elution with Interfering Compounds.

    • Solution:

      • Optimize the GC temperature program to improve the separation of the derivatized this compound from other matrix components.

      • Consider a sample cleanup step prior to derivatization to remove interfering substances.

HPLC Analysis

Problem 1: Low sensitivity for derivatized this compound.

  • Possible Cause A: Suboptimal Derivatization Conditions.

    • Solution:

      • Optimize the pH of the reaction mixture, as many derivatization reactions are pH-dependent.

      • Adjust the concentration of the derivatization reagent and the reaction time to maximize the yield of the derivative.

  • Possible Cause B: Poor Choice of Detection Wavelength.

    • Solution:

      • Determine the UV absorbance maximum (λmax) of the derivatized this compound and set the detector to that wavelength.

  • Possible Cause C: Quenching of Fluorescence.

    • Solution:

      • If using fluorescence detection, ensure the mobile phase does not contain any components that could quench the fluorescence of the derivative.

Problem 2: Multiple or broad peaks for derivatized this compound.

  • Possible Cause A: Formation of Multiple Derivatives or Side Products.

    • Solution:

      • Adjust the reaction conditions (e.g., temperature, reagent concentration) to favor the formation of a single, stable derivative.

      • Purify the derivatized sample before injection if necessary.

  • Possible Cause B: On-column Degradation.

    • Solution:

      • Ensure the mobile phase is compatible with the stability of the derivative.

      • Use a guard column to protect the analytical column from strongly retained or reactive sample components.

Quantitative Data Summary

The following tables provide representative data for the analysis of derivatized tertiary amines. Note that actual values for this compound may vary depending on the specific experimental conditions.

Table 1: GC-MS Analysis of Tertiary Amines after Derivatization with Ethyl Chloroformate

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 2: HPLC-UV Analysis of Tertiary Amines after Derivatization with FMOC-Cl

ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 25 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Ethyl Chloroformate (ECF) Derivatization
  • Sample Preparation:

  • Derivatization:

    • Add 50 µL of ethyl chloroformate (ECF).

    • Vortex the mixture for 1 minute.

    • Let the reaction proceed at room temperature for 15 minutes.

  • Extraction:

    • Add 200 µL of hexane (B92381) and 200 µL of saturated sodium bicarbonate solution.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions (Representative):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

Protocol 2: HPLC-UV Analysis of this compound using FMOC-Cl Derivatization
  • Sample Preparation:

  • Derivatization:

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex and let the reaction proceed at room temperature for 10 minutes in the dark.

  • Quenching:

    • Add 100 µL of a 1% solution of glycine (B1666218) to react with the excess FMOC-Cl.

    • Vortex and let it stand for 5 minutes.

  • HPLC-UV Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

Visualizations

Derivatization_Workflow cluster_GCMS GC-MS Pathway cluster_HPLC HPLC Pathway NMTCA_GC This compound Sample Deriv_GC Derivatization (e.g., ECF) NMTCA_GC->Deriv_GC Add Reagent Extract_GC Liquid-Liquid Extraction Deriv_GC->Extract_GC Isolate Derivative Analysis_GC GC-MS Analysis Extract_GC->Analysis_GC Inject NMTCA_HPLC This compound Sample Deriv_HPLC Derivatization (e.g., FMOC-Cl) NMTCA_HPLC->Deriv_HPLC Add Reagent Quench_HPLC Quench Excess Reagent Deriv_HPLC->Quench_HPLC Stop Reaction Analysis_HPLC HPLC-UV/Fluorescence Analysis Quench_HPLC->Analysis_HPLC Inject

Caption: General experimental workflows for this compound derivatization.

Troubleshooting_Logic cluster_Low_Signal Low Signal Troubleshooting cluster_Peak_Tailing Peak Tailing Troubleshooting Start Poor Chromatographic Result Problem_Type Identify Problem: Low Signal or Peak Tailing? Start->Problem_Type Check_Deriv Incomplete Derivatization? Problem_Type->Check_Deriv Low Signal Check_Active_Sites Active Sites in System? Problem_Type->Check_Active_Sites Peak Tailing Check_Degradation Derivative Degradation? Check_Deriv->Check_Degradation Check_System Instrument Issue? Check_Degradation->Check_System Check_Incomplete_Deriv Incomplete Derivatization? Check_Active_Sites->Check_Incomplete_Deriv Check_Coelution Co-elution Interference? Check_Incomplete_Deriv->Check_Coelution

Caption: Logical workflow for troubleshooting common this compound analysis issues.

How to prevent artifactual formation of NMTCA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the artifactual formation of N-Nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA) during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may lead to the artificial formation of this compound in your samples.

Problem 1: I am observing unexpectedly high levels of this compound in my biological samples (e.g., urine, plasma).

Potential Cause Troubleshooting Step Expected Outcome
Endogenous Nitrosation vs. Artifactual Formation It is crucial to distinguish between this compound present in vivo and that formed during sample handling.Implement quenching and antioxidant steps immediately upon sample collection to minimize post-collection formation.
Presence of Nitrosating Agents Nitrite (B80452) and other nitrosating agents in the sample or reagents can react with this compound precursors.Add a quenching agent, such as ascorbic acid or sulfamic acid, to the sample collection tube.
Acidic Sample pH Low pH conditions can catalyze the nitrosation reaction, leading to this compound formation.Adjust the pH of the sample to a neutral or slightly alkaline range (pH 7-8) immediately after collection.
Elevated Sample Temperature Higher temperatures can accelerate the rate of chemical reactions, including nitrosation.Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.

Problem 2: My this compound levels are inconsistent across replicates of the same sample.

Potential Cause Troubleshooting Step Expected Outcome
Variable Time Between Collection and Processing Delays in processing can allow for differential artifactual formation of this compound.Standardize the time between sample collection, addition of preservatives, and processing.
Inadequate Mixing of Preservatives Poor distribution of antioxidants or pH buffers can lead to localized this compound formation.Ensure thorough but gentle mixing of samples immediately after the addition of any preservative solutions.
Inconsistent Storage Conditions Fluctuations in storage temperature can affect sample stability.[1]Use validated freezers with stable temperature control and minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artifactual formation a concern?

Q2: How does ascorbic acid prevent artifactual this compound formation?

Ascorbic acid (Vitamin C) is a potent antioxidant that acts as a nitrite scavenger.[3] It rapidly reduces nitrosating agents, such as nitrous acid, to nitric oxide (NO), which is less reactive towards amines, thereby inhibiting the nitrosation reaction that forms N-nitrosamines like this compound.

Q3: What concentration of ascorbic acid should I use?

While specific data for this compound is limited, studies on other N-nitrosamines suggest that a molar excess of ascorbic acid relative to the expected nitrite concentration is effective. A common starting point is a final concentration of 0.1% to 1% (w/v) in the sample. However, the optimal concentration should be empirically determined and validated for your specific sample type and analytical method.

Q4: What is the optimal pH for my samples to prevent this compound formation?

N-nitrosamine formation is generally favored under acidic conditions (pH < 7). To minimize artifactual formation, it is recommended to adjust the pH of your samples to a neutral or slightly alkaline range (pH 7-8) as soon as possible after collection. This can be achieved by adding a suitable buffer.

Q5: How critical is temperature control?

Temperature significantly influences the rate of chemical reactions. Elevated temperatures can accelerate the formation of N-nitrosamines. Therefore, it is crucial to keep biological samples cold (on ice or at 4°C) during all handling and processing steps. For long-term storage, temperatures of -80°C are recommended to maintain sample integrity.

Experimental Protocols

Protocol 1: Urine Sample Collection and Preparation with Ascorbic Acid

This protocol describes a general procedure for collecting and preparing urine samples to minimize the artifactual formation of this compound.

Materials:

  • Sterile urine collection cups

  • Ascorbic acid solution (10% w/v in deionized water, freshly prepared)

  • pH meter or pH strips

  • 0.1 M Sodium hydroxide (B78521) (NaOH) and 0.1 M Hydrochloric acid (HCl) for pH adjustment

  • Centrifuge

  • Cryovials for storage

Procedure:

  • Preparation of Collection Cups: Prior to urine collection, add 1 mL of the 10% ascorbic acid solution to the collection cup for every 100 mL of expected urine volume.

  • Sample Collection: Collect a mid-stream urine sample in the prepared collection cup.

  • Immediate Mixing: Gently swirl the collection cup to ensure the ascorbic acid is thoroughly mixed with the urine.

  • pH Adjustment: Measure the pH of the urine sample. If the pH is below 7.0, adjust it to between 7.0 and 8.0 by adding small increments of 0.1 M NaOH. If the pH is above 8.0, adjust with 0.1 M HCl. Record the final pH.

  • Centrifugation: Transfer the pH-adjusted urine to a centrifuge tube and centrifuge at 2000 x g for 10 minutes at 4°C to pellet any cellular debris.

  • Aliquoting and Storage: Carefully transfer the supernatant to labeled cryovials, avoiding the pellet. Immediately store the aliquots at -80°C until analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage start Start collect Collect Urine Sample in Pre-prepared Cup start->collect mix Gently Mix collect->mix ph_adjust Adjust pH to 7.0-8.0 mix->ph_adjust centrifuge Centrifuge at 4°C ph_adjust->centrifuge aliquot Aliquot Supernatant centrifuge->aliquot store Store at -80°C aliquot->store

Caption: Workflow for urine sample preparation to prevent artifactual this compound formation.

logic_diagram cluster_causes Potential Causes cluster_solutions Solutions issue High/Inconsistent This compound Levels cause1 Nitrosating Agents Present issue->cause1 cause2 Acidic pH issue->cause2 cause3 High Temperature issue->cause3 cause4 Processing Delay issue->cause4 solution1 Add Antioxidant (e.g., Ascorbic Acid) cause1->solution1 solution2 Adjust pH to Neutral/Alkaline cause2->solution2 solution3 Maintain Low Temperature (Ice / 4°C) cause3->solution3 solution4 Standardize Protocol cause4->solution4

References

Calibration curve issues in NMTCA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (NMTCA) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using calibration curves.

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linear calibration curves are a common issue in LC-MS/MS analysis and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Troubleshooting: Extend the calibration curve with higher concentration standards to confirm if saturation is occurring. If saturation is observed, you can either dilute your samples to fall within the linear range of the assay or adjust the detector settings (if possible) to reduce sensitivity.[1][2]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a frequent source of non-linearity.[1]

    • Troubleshooting: Carefully re-prepare and verify the concentrations of your standards. Whenever possible, use certified reference materials to ensure accuracy.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, causing ion suppression or enhancement. This effect can be concentration-dependent and result in a non-linear response.[1]

    • Troubleshooting: Improve your sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound can also help compensate for matrix effects.

  • Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.

    • Troubleshooting: If the non-linearity is reproducible and cannot be resolved through the methods above, consider using a non-linear regression model, such as a quadratic fit. However, the choice of a non-linear model should be justified and validated.

Question: I'm observing high variability in my internal standard (IS) response across my analytical run. What could be the cause and what should I do?

Answer:

Internal standard variability can compromise the accuracy of your quantitative results. Here are the common causes and recommended actions:

  • Inconsistent Sample Preparation: Variability in extraction recovery or inconsistent addition of the IS to samples can lead to fluctuations in the IS response.

    • Troubleshooting: Ensure your sample preparation procedure is well-controlled and reproducible. Use calibrated pipettes for adding the IS and ensure thorough mixing.

  • Matrix Effects on the Internal Standard: The IS can also be affected by ion suppression or enhancement from matrix components, and this effect may differ from that on the analyte.

    • Troubleshooting: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-NMTCA), as it will have nearly identical physicochemical properties and experience similar matrix effects. If a SIL-IS is not available, select an analog that is structurally very similar to this compound.

  • Issues with the Internal Standard Stock Solution: Degradation or incorrect preparation of the IS stock solution can lead to inconsistent results.

    • Troubleshooting: Prepare fresh IS stock solutions and verify their stability under the storage conditions used.

Question: My back-calculated concentrations for my low concentration standards are not meeting the acceptance criteria. What should I investigate?

Answer:

Poor accuracy at the lower limit of quantification (LLOQ) is a common challenge. Here are the likely causes and how to address them:

  • Low Signal-to-Noise Ratio: At low concentrations, the analyte signal may be too close to the background noise, leading to poor integration and inaccurate quantification.

    • Troubleshooting: Optimize the mass spectrometer settings to improve sensitivity for this compound. This may involve adjusting parameters like collision energy and source temperature. You may also need to improve your sample preparation to reduce background noise.

  • Carryover: Residual analyte from a high concentration sample being injected before a low concentration sample can artificially inflate the response of the low standard.

    • Troubleshooting: Implement a rigorous needle and injection port washing procedure between samples. Injecting blank samples after high concentration standards can help assess and mitigate carryover.

  • Adsorption: this compound may adsorb to plasticware or parts of the LC system, leading to loss of analyte at low concentrations.

    • Troubleshooting: Use low-adsorption vials and plates. Priming the LC system with several injections of a mid-concentration standard before starting the analytical run can help to passivate active sites.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?

A1: Based on guidelines from regulatory bodies like the FDA and EMA, the following criteria are generally applied:

ParameterAcceptance Criteria
Number of Standards A minimum of six non-zero standards.
Regression Model The simplest model that adequately describes the concentration-response relationship should be used.
Correlation Coefficient (r) While historically used, the focus is now more on the accuracy of back-calculated concentrations.
Coefficient of Determination (R²) Generally should be ≥ 0.99.
Accuracy of Back-Calculated Concentrations For each calibration standard, the concentration calculated from the regression equation should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
Overall Acceptance At least 75% of the calibration standards must meet the accuracy criteria.

Q2: Should I include a blank and a zero sample in my calibration curve?

A2: Yes, it is standard practice. A blank sample (matrix without analyte or internal standard) is used to assess for interferences at the retention time of the analyte and IS. A zero sample (matrix with internal standard but without analyte) is used to ensure that the analyte is not present in the blank matrix and to check for any contribution of the IS to the analyte signal. These samples are not included in the regression analysis for the calibration curve itself.

Q3: Can I use a calibration curve prepared in solvent to quantify this compound in a biological matrix like plasma?

A3: This is generally not recommended due to the high probability of matrix effects. Components in plasma can suppress or enhance the ionization of this compound, leading to inaccurate results if a solvent-based calibration curve is used. The best practice is to prepare your calibration standards in the same biological matrix as your unknown samples to compensate for these effects.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards in Plasma
  • Prepare this compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of intermediate stock solutions at appropriate concentrations.

  • Spike into Plasma: Prepare the calibration standards by spiking a small, known volume (typically 1-5% of the total volume to avoid altering the matrix characteristics) of each intermediate stock solution into blank plasma. This will create a set of at least six non-zero calibration standards covering the desired quantification range.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using a separate stock solution from the one used for the calibration standards.

  • Sample Processing: Process the calibration standards, QC samples, and unknown samples using your validated sample preparation method (e.g., protein precipitation, LLE, or SPE). This includes the addition of the internal standard at a consistent concentration to all samples except the blank.

  • Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Processing: Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. Use the appropriate regression model to fit the curve and calculate the concentrations of the unknown samples.

Visualizations

Calibration_Curve_Workflow cluster_prep Standard Preparation cluster_processing Sample Processing cluster_analysis Analysis & Data Processing Stock Prepare this compound & IS Stock Solutions Spike Spike Standards & QCs into Blank Matrix Stock->Spike Extract Perform Sample Extraction (e.g., SPE, LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) LCMS->Curve Quant Quantify Unknown Samples Curve->Quant

Caption: Workflow for Calibration Curve Preparation and Sample Quantification.

Troubleshooting_Nonlinearity Start Non-Linear Calibration Curve Check_Standards Are standard preparations accurate? Start->Check_Standards Check_Saturation Is the detector saturated? Check_Standards->Check_Saturation Yes Reprepare Re-prepare standards using certified material Check_Standards->Reprepare No Check_Matrix Are matrix effects present? Check_Saturation->Check_Matrix No Dilute Dilute samples or extend calibration range Check_Saturation->Dilute Yes Check_Model Is the regression model appropriate? Check_Matrix->Check_Model No Improve_Cleanup Improve sample cleanup (SPE/LLE) or use SIL-IS Check_Matrix->Improve_Cleanup Yes Use_Quadratic Use weighted or quadratic regression Check_Model->Use_Quadratic No Linear_Curve Linear Curve Achieved Check_Model->Linear_Curve Yes Reprepare->Linear_Curve Dilute->Linear_Curve Improve_Cleanup->Linear_Curve Use_Quadratic->Linear_Curve

Caption: Decision Tree for Troubleshooting Non-Linear Calibration Curves.

References

Technical Support Center: Best Practices for Sample Collection and Handling for GC-MS Analysis with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for sample collection, handling, and derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis. Adherence to these protocols is critical for ensuring sample integrity and generating reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is MSTFA, and why is it used for GC-MS analysis?

A1: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a silylating agent used to derivatize polar molecules containing active hydrogens, such as those found in many metabolites and drug compounds.[1][2] This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][2][3] The by-products of MSTFA are highly volatile, which minimizes interference in the chromatogram.

Q2: What types of biological samples are suitable for MSTFA derivatization and GC-MS analysis?

A2: A wide range of biological samples can be analyzed using this method, including blood (plasma and serum), urine, and tissue extracts. The key is proper collection and preparation to ensure the sample is free of water and other interfering substances before derivatization.

Q3: How critical is the removal of water from the sample before adding MSTFA?

A3: It is extremely critical. MSTFA is highly sensitive to moisture and will preferentially react with water, which can lead to incomplete derivatization of the target analytes and poor results. Samples, especially those from aqueous solutions, must be thoroughly dried before the addition of the silylating reagent.

Q4: How long are the derivatized samples (TMS derivatives) stable?

A4: The stability of trimethylsilyl (TMS) derivatives is limited. It is best to analyze derivatized samples as soon as possible after preparation. If storage is necessary, they should be tightly capped in vials with PTFE-lined septa and stored in a desiccator or freezer to minimize exposure to moisture. For best results, analysis within a week is recommended. Some studies have shown that derivatives can be stable for 30 hours after derivatization.

Q5: Should I use a catalyst with MSTFA?

A5: For many compounds, MSTFA alone is sufficient. However, for less reactive functional groups like amides, many secondary amines, and hindered hydroxyls, a catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the silylating power of the reagent.

Experimental Protocols

Protocol 1: General Biological Sample Collection and Handling

Proper sample collection and handling are paramount to obtaining reliable metabolomic data. Pre-analytical variability is a significant source of error.

Methodology for Blood (Plasma/Serum) Collection:

  • Collection: Use standardized procedures for blood collection. The choice of collection tube (e.g., EDTA, heparin, serum separator tubes) can significantly impact the metabolic profile and should be consistent across all samples in a study. For plasma, use tubes containing an anticoagulant like EDTA or heparin. For serum, allow the blood to clot at room temperature for at least 30 minutes.

  • Processing: Centrifuge blood samples as soon as possible after collection (ideally within 30 minutes to 2 hours) to separate plasma or serum from blood cells. A typical centrifugation setting is 1,000-2,000 x g for 10-15 minutes at 4°C or room temperature.

  • Aliquoting: Immediately after centrifugation, carefully transfer the supernatant (plasma or serum) into clean, pre-labeled cryovials. Aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.

  • Storage: For short-term storage, samples can be kept at 4°C for a few days or -20°C. For long-term storage, snap-freeze the aliquots in liquid nitrogen and then store them at -80°C or in a cryogenic freezer.

Methodology for Urine Collection:

  • Collection: The timing of urine collection (e.g., first-morning void, 24-hour collection) should be standardized according to the study design.

  • Processing: Centrifuge the urine sample at a low temperature (e.g., 4°C) to remove cells and other particulate matter.

  • Preservatives: If immediate processing and freezing are not possible, consider the use of preservatives like sodium azide (B81097) or boric acid to inhibit microbial growth, but be aware that these can alter the metabolic profile. Storing at 4°C can also inhibit bacterial contamination for up to 72 hours.

  • Aliquoting and Storage: Aliquot the supernatant into cryovials, snap-freeze, and store at -80°C for long-term preservation.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This is a common protocol for the analysis of a broad range of metabolites.

Methodology:

  • Sample Drying: Transfer a specific volume of the sample extract (e.g., from plasma, urine, or tissue) into a GC vial. Evaporate the solvent completely to dryness using a gentle stream of nitrogen or a vacuum concentrator. This step is critical to remove all traces of water.

  • Methoximation (Step 1):

    • Add 10 µL of a 20 mg/mL solution of methoxyamine hydrochloride in dry pyridine (B92270) to the dried sample.

    • Cap the vial tightly and vortex.

    • Incubate the mixture, for example, at 30°C for 90 minutes with shaking. This step protects carbonyl groups and prevents the formation of multiple isomers.

  • Silylation (Step 2):

    • Add 90 µL of MSTFA (with or without 1% TMCS as a catalyst) to the vial.

    • Recap the vial, vortex, and incubate (e.g., at 37°C for 30 minutes with shaking).

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No or very small peaks for derivatized analytes 1. Incomplete derivatization. 2. Presence of moisture in the sample. 3. Degradation of the analyte.1. Increase reaction time or temperature; ensure sufficient molar excess of MSTFA; consider adding a catalyst like TMCS. 2. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents. 3. Optimize derivatization at a lower temperature for a longer duration.
Peak tailing in the chromatogram 1. Incomplete derivatization leaving polar functional groups exposed. 2. Active sites in the GC inlet or column. 3. Column overload.1. Re-optimize derivatization conditions. 2. Use a glass injection port liner; perform regular inlet and column maintenance. 3. Dilute the sample.
Appearance of unexpected "ghost" peaks or carryover 1. Contaminated syringe. 2. Carryover from a previous injection of a high-concentration sample. 3. Formation of derivatization artifacts.1. Thoroughly clean the syringe with an appropriate solvent between injections. 2. Run a blank solvent injection after high-concentration samples. 3. Review literature for known artifacts with your compound class and derivatization conditions; adjust reaction conditions if necessary.
Poor reproducibility between samples 1. Inconsistent sample collection or handling. 2. Inconsistent derivatization reaction. 3. Degradation of derivatized samples over time.1. Strictly adhere to standardized SOPs for sample collection, processing, and storage. Minimize freeze-thaw cycles. 2. Use an automated derivatization system if available for consistency. Ensure accurate pipetting of reagents. 3. Analyze samples as soon as possible after derivatization and in a consistent timeframe.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Biological Samples

Sample TypeShort-Term StorageLong-Term StorageKey Considerations
Plasma/Serum 4°C (up to 48 hours) or -20°C-80°C or Cryogenic (-150°C to -190°C)Avoid repeated freeze-thaw cycles. Use consistent collection tubes.
Urine 4°C (up to 72 hours)-80°CCentrifuge to remove particulates. Consider preservatives only if immediate freezing is not possible.
Tissue N/ASnap-freeze in liquid nitrogen, then -80°C or CryogenicMinimize time from collection to freezing.

Table 2: Typical MSTFA Derivatization Reaction Parameters

ParameterRecommended Range/ConditionRationale
Sample State Completely dryMSTFA is highly sensitive to moisture.
MSTFA to Analyte Ratio Molar excess (e.g., 2:1 per active hydrogen)Drives the reaction to completion.
Catalyst (optional) 1% TMCS in MSTFAIncreases reactivity for hindered or less reactive functional groups.
Solvent (optional) Pyridine, AcetonitrileCan aid in dissolving the sample and facilitating the reaction. Must be anhydrous.
Reaction Temperature Room Temperature to 90°CHigher temperatures can speed up the reaction but may also cause degradation of some analytes.
Reaction Time 15 minutes to 2.5 hoursDependent on the analyte's reactivity and reaction temperature.

Visualizations

Experimental_Workflow General Workflow for Sample Processing and Derivatization cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation for Derivatization cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Collect 1. Collect Sample (Blood, Urine, Tissue) Process 2. Process Sample (Centrifuge, Aliquot) Collect->Process Store 3. Store Sample (-80°C or Cryo) Process->Store Thaw 4. Thaw Sample Store->Thaw Extract 5. Extract Metabolites Thaw->Extract Dry 6. Dry Extract Completely Extract->Dry Mox 7. Add Methoxyamine/Pyridine (Incubate) Dry->Mox Mstfa 8. Add MSTFA (Incubate) Mox->Mstfa Analyze 9. GC-MS Analysis Mstfa->Analyze

Caption: Workflow from sample collection to GC-MS analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Derivatization Start Problem: No/Low Analyte Peak CheckMoisture Was the sample completely dry? Start->CheckMoisture CheckReagent Is the MSTFA reagent fresh? CheckMoisture->CheckReagent Yes SolutionDry Solution: Thoroughly dry sample (e.g., vacuum concentrator) CheckMoisture->SolutionDry No CheckConditions Are reaction conditions (time, temp) optimal? CheckReagent->CheckConditions Yes SolutionReagent Solution: Use a new vial/lot of MSTFA CheckReagent->SolutionReagent No SolutionConditions Solution: Increase temp/time or add catalyst (TMCS) CheckConditions->SolutionConditions No Success Problem Resolved CheckConditions->Success Yes SolutionDry->Start SolutionReagent->Start SolutionConditions->Start

Caption: Troubleshooting flow for incomplete derivatization.

References

Validation & Comparative

A Comparative Guide to GC-TEA and LC-MS/MS for NMTCA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-nitrosomethylthio-N'-carbonyl-L-alanine (NMTCA), selecting the appropriate analytical methodology is paramount for accurate and reliable quantification. This guide provides a comprehensive comparison of two powerful techniques: Gas Chromatography with Thermal Energy Analysis (GC-TEA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This compound, a non-volatile N-nitroso amino acid, presents unique analytical challenges. The choice between GC-TEA and LC-MS/MS is fundamentally influenced by the physicochemical properties of this compound, particularly its lack of volatility. This guide will delve into the principles of each technique, present a comparative summary of their performance based on data from similar N-nitroso compounds, provide detailed experimental protocols, and illustrate the analytical workflows.

Overview of Analytical Techniques

GC-TEA has long been a standard for the analysis of volatile nitrosamines.[1][2] The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitroso compounds.[3] It operates by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical (NO•) via a chemiluminescence reaction with ozone.[1] This specificity minimizes matrix interference, making it a robust detection method.[1] However, the primary limitation of GC for this compound analysis is the non-volatile nature of the analyte. To overcome this, a derivatization step is mandatory to convert this compound into a volatile and thermally stable compound suitable for gas chromatographic separation.

LC-MS/MS has emerged as the gold standard for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like this compound. This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS can directly analyze this compound without the need for derivatization, simplifying sample preparation and avoiding potential artifacts associated with the derivatization process. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for quantification at very low levels.

Performance Comparison

ParameterGC-TEA (with Derivatization)LC-MS/MS
Applicability to this compound Requires derivatizationDirect analysis
Specificity High (TEA is specific to N-nitroso group)Very High (based on precursor/product ion transitions)
Sensitivity (LOD/LOQ) ng/mL to high pg/mL range (analyte dependent)pg/mL to fg/mL range
Linearity Good (typically R² > 0.99)Excellent (typically R² > 0.99)
Precision Good (%RSD < 15%)Excellent (%RSD < 10%)
Throughput Lower (due to derivatization and longer GC run times)Higher (faster LC gradients and no derivatization)
Matrix Effects Less prone due to TEA specificityCan be significant, requires careful method development
Cost & Complexity Lower instrument cost, but method development can be complex due to derivatizationHigher instrument cost, but often simpler sample preparation

Experimental Protocols

GC-TEA Analysis of this compound (with Derivatization)

This protocol is a generalized procedure and requires optimization for this compound.

1. Sample Preparation & Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile).

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture at 60-100°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid and amino groups.

    • Cool the sample to room temperature before injection.

2. GC-TEA Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Detector: Ellutia 810 Thermal Energy Analyzer or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • TEA Conditions:

    • Pyrolyzer Temperature: 550°C

    • Interface Temperature: 275°C

    • Ozone Flow: As per manufacturer's recommendation.

LC-MS/MS Analysis of this compound

This protocol is a generalized procedure and requires optimization for this compound.

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix with a suitable solvent (e.g., 50:50 methanol:water).

  • Centrifugation/Filtration: Centrifuge the extract to remove particulates and filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing an this compound standard. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.

Workflow Diagrams

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC Injection TEA Thermal Energy Analyzer Detection GC->TEA Data Data Acquisition & Analysis TEA->Data

GC-TEA Experimental Workflow for this compound Analysis

LC_MSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Sample containing this compound Extraction_LC Solvent Extraction Sample_LC->Extraction_LC Filter_LC Filtration Extraction_LC->Filter_LC LC Liquid Chromatography Separation Filter_LC->LC Injection MSMS Tandem Mass Spectrometry Detection (MRM) LC->MSMS Data_LC Data Acquisition & Analysis MSMS->Data_LC

LC-MS/MS Experimental Workflow for this compound Analysis

Conclusion

Both GC-TEA and LC-MS/MS are capable techniques for the analysis of N-nitroso compounds. For the specific analysis of this compound, LC-MS/MS offers a more direct, sensitive, and high-throughput approach, avoiding the complexities and potential inefficiencies of a derivatization step. Its ability to analyze non-volatile compounds in their native form makes it the superior choice for routine and high-sensitivity quantification of this compound in various matrices.

GC-TEA remains a viable, cost-effective alternative, particularly in laboratories where LC-MS/MS is not available. However, the mandatory derivatization step adds complexity to the workflow and requires careful optimization and validation to ensure complete reaction and avoid the introduction of artifacts. The choice between these two powerful techniques will ultimately depend on the specific laboratory's resources, throughput requirements, and the desired level of sensitivity for this compound analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-methyl-D-aspartate Receptor Channel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-methyl-D-aspartate receptor channel antagonists (NMTCA) in biological matrices. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies and to provide a framework for the cross-validation of these techniques.

Introduction to this compound and Analytical Cross-Validation

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function.[1] Antagonists of the NMDA receptor channel (this compound), such as ketamine and memantine (B1676192), are clinically significant for their use in anesthesia, neuroprotection, and treatment of neurological disorders.[2] Accurate and precise quantification of these compounds in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3][4]

Cross-validation of analytical methods is the process of ensuring that a chosen method is suitable for its intended purpose by comparing its results with those from a different, validated method.[5] This process is critical for verifying the reliability and comparability of data, especially when transferring methods between laboratories or employing different analytical techniques within a study.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound analysis is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. HPLC with UV detection and LC-MS/MS are two powerful and commonly employed techniques for the quantification of pharmaceuticals. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological matrices.

Data Presentation: Method Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of representative this compound, compiled from various validation studies.

ParameterHPLC-UV (for Memantine HCl)LC-MS/MS (for Ketamine)LC-MS/MS (for NGP1-01)
Linearity (r²) 0.9934> 0.990.999
Limit of Detection (LOD) 0.871 µg/mL0.6 ng/mL-
Limit of Quantification (LOQ) 2.639 µg/mL1.9 ng/mL0.5 ng/mL
Accuracy (% Recovery) 98% - 102%98.1% - 101.7%97.5% - 103.4%
Precision (%RSD) < 2%< 1.9%< 4.3%
Sample Matrix Bulk Drug/FormulationsHuman UrineMouse Serum
Reference

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) for Memantine HCl

This method is suitable for the quantitative determination of memantine HCl in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.2) in a 50:50 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 190 nm.

  • Sample Preparation: An accurately weighed amount of the drug powder is dissolved in water to prepare a stock solution, from which working standards are made by further dilution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ketamine

This method is designed for the sensitive quantification of ketamine in human plasma.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: A streamlined protein precipitation protocol is used with a small sample volume. Cold acetonitrile is added to plasma samples (2:1, v/v), vortexed, and centrifuged to precipitate proteins.

  • Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous ammonium (B1175870) hydrogen carbonate solution and pure acetonitrile.

  • Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

Mandatory Visualization

Analytical Method Cross-Validation Workflow

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A1 Sample Preparation A2 Analysis by Method A A1->A2 A3 Data Acquisition & Processing A2->A3 Compare Compare Results (e.g., Bland-Altman plot, regression analysis) A3->Compare B1 Sample Preparation B2 Analysis by Method B B1->B2 B3 Data Acquisition & Processing B2->B3 B3->Compare Sample Batch of Samples Sample->A1 Sample->B1 Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

NMDA Receptor Signaling Pathway

cluster_0 Neuron NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Cascades (e.g., CaMKII, ERK, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Gene Gene Expression Signaling->Gene Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine/D-serine Glycine->NMDAR Binds This compound This compound (e.g., Ketamine, Memantine) This compound->NMDAR Blocks

Caption: Simplified NMDA receptor signaling pathway and the action of this compound.

References

NMTCA Levels in Smokers Versus Non-Smokers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-N'-(carboxymethyl)-4-pyridone-3-carboxamide (NMTCA) levels in smokers versus non-smokers. While direct comparative studies are limited, this document synthesizes existing data on nicotine (B1678760) metabolism, its impact on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) pathway, and the resulting potential for altered this compound levels. This guide includes detailed experimental protocols for this compound quantification and presents available quantitative data for related compounds to inform future research and drug development.

Introduction

This compound, or N1-Methyl-4-pyridone-3-carboxamide, is a downstream metabolite of NAD+, a critical coenzyme in cellular metabolism. Emerging research suggests that smoking may influence NAD+ homeostasis, thereby potentially altering the levels of its metabolites, including this compound. Understanding these alterations is crucial for developing targeted therapies and diagnostic markers for smoking-related diseases.

Data Summary

BiomarkerPopulationMean Concentration (µmol/L)Standard Deviation (µmol/L)
4PYRLung Cancer Patients (n=48)0.0990.009
4PYRControl Group (n=100)0.0660.006

Table 1: Plasma concentrations of 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) in lung cancer patients and a control group. This data is from a preliminary study and may not be directly representative of the general smoker vs. non-smoker population but offers a potential point of comparison for a related metabolite.[1]

Nicotine, NAD+ Metabolism, and Potential this compound Level Alterations

Nicotine, the primary addictive component of tobacco, has been shown to interact with NAD+ metabolism. The relationship is complex, with some studies suggesting nicotine can increase NAD+ synthesis, while the chronic oxidative stress associated with smoking is generally understood to deplete NAD+ levels. This compound is a product of NAD+ degradation. Therefore, alterations in NAD+ metabolism due to smoking are hypothesized to directly impact this compound levels.

NAD_Metabolism Nicotine Nicotine (from Smoking) NAD_pool NAD+ Pool Nicotine->NAD_pool Influences NAM Nicotinamide NAD_pool->NAM Degradation NMN Nicotinamide Mononucleotide NAM->NMN NAMPT MNA 1-methylnicotinamide NAM->MNA NNMT NMN->NAD_pool Synthesis This compound N1-Methyl-4-pyridone-3-carboxamide (this compound) MNA->this compound AOX1

Figure 1. Simplified signaling pathway of nicotine's potential influence on NAD+ metabolism and this compound formation.

Experimental Protocols

The quantification of this compound and related metabolites in biological matrices such as urine and plasma is typically achieved through chromatographic techniques coupled with mass spectrometry.

Sample Preparation (Urine)
  • Collection: 24-hour urine samples are collected from subjects.

  • Aliquoting and Storage: Urine samples are aliquoted and stored at -80°C until analysis.

  • Enzymatic Hydrolysis (Optional): To measure total this compound (free and glucuronidated), samples may be treated with β-glucuronidase.

  • Solid-Phase Extraction (SPE): Samples are loaded onto an SPE cartridge to remove interfering substances. The cartridge is washed, and the analyte is eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Collection Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Collection->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Data Acquisition

Figure 2. General experimental workflow for the quantification of this compound in urine samples.

Discussion and Future Directions

The current body of evidence suggests a plausible link between smoking and altered this compound levels, primarily through the impact of nicotine on NAD+ metabolism. However, the lack of direct comparative studies necessitates further research. Future studies should focus on:

  • Direct Quantification: Conducting case-control studies to directly compare this compound levels in the urine and plasma of well-characterized cohorts of smokers and non-smokers.

  • Longitudinal Studies: Monitoring this compound levels in individuals who quit smoking to understand the dynamics of its return to baseline levels.

  • Correlation with Smoking Intensity: Investigating the relationship between the quantity and duration of smoking and this compound concentrations.

Such research will be invaluable for elucidating the role of this compound as a potential biomarker for smoking-related health risks and for the development of novel therapeutic strategies targeting the NAD+ metabolic pathway.

References

A Comparative Guide to N-Myristoyltransferase (NMT) Covalent Adduct Assays: Reproducibility and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal assay for screening N-Myristoyltransferase (NMT) inhibitors is a critical decision. This guide provides an objective comparison of commonly used NMT Covalent Adduct (NMTCA) assays, focusing on their reproducibility and accuracy. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in your selection process.

N-myristoylation, the covalent attachment of myristate to the N-terminal glycine (B1666218) of a protein, is a crucial modification for the function of numerous proteins involved in signaling pathways and is a validated drug target in various diseases. Assays to identify and characterize inhibitors of the enzymes responsible for this modification, N-Myristoyltransferases (NMTs), are therefore of significant interest. This guide compares three prominent assay methodologies: a fluorescence-based assay, an ELISA-based assay, and two radioactive assays (Scintillation Proximity Assay and HPLC-based).

Quantitative Performance Comparison

The selection of an appropriate assay often depends on a trade-off between throughput, sensitivity, and cost. The following table summarizes the key performance metrics for different NMT assays based on available data.

Assay TypeKey Performance MetricValueReference
Fluorescence-Based Assay Z'-factor 0.7 - 0.9[1]
Intra-assay CV% Data not available
Inter-assay CV% Data not available
ELISA-Based Assay Intra-assay CV% <10% (General Guideline)[2][3]
Inter-assay CV% <15% (General Guideline)[2][3]
Scintillation Proximity Assay %CV 3% - 20%
Z'-factor 0.36 - 0.78
Radioactive HPLC-Based Assay Intra-assay CV% Data not available
Inter-assay CV% Data not available

Accuracy Assessment through Inhibitor Potency (IC50)

A critical measure of an assay's accuracy is its ability to determine the potency of known inhibitors consistently with established values. The table below compares the half-maximal inhibitory concentration (IC50) values for two known NMT inhibitors across different assay platforms.

InhibitorTargetFluorescence-Based Assay IC50Radioactive HPLC-Based Assay IC50Scintillation Proximity Assay IC50
Inhibitor 1 NMT10.35 µM0.50 ± 0.37 µMNot Reported
NMT20.51 µMNot ReportedNot Reported
Inhibitor 2 NMT113.7 nMNot Reported4 nM
NMT214.4 nMNot ReportedNot Reported

Data compiled from a fluorescence-based assay study and compared to previously reported values from other assay types.

Experimental Protocols and Workflows

Detailed methodologies and visual representations of the workflows are essential for understanding and implementing these assays.

Fluorescence-Based NMT Assay

This assay monitors the production of Coenzyme A (CoA-SH), a product of the N-myristoylation reaction, using a thiol-reactive fluorescent probe.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well black polypropylene (B1209903) microplate, combine 50 µL of NMT enzyme solution (final concentration 6.3 nM), 25 µL of myristoyl-CoA solution, and 10 µL of the test inhibitor (in 10% DMSO/water).

  • Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of a solution containing the peptide substrate (e.g., Hs pp60src(2-9), final concentration 17.6 µM) and the fluorescent probe (e.g., CPM, final concentration 35.2 µM) in assay buffer (20 mM potassium phosphate (B84403) pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100).

  • Incubation: Incubate the plate for 30 minutes at 25 °C.

  • Quenching: Stop the reaction by adding 60 µL of a quenching solution.

  • Fluorescence Reading: Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 470 nm).

  • Controls: Include positive controls (no inhibitor) and negative controls (no enzyme or inhibitor).

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reaction Mix (NMT, Myristoyl-CoA, Inhibitor) B Add Substrate & Probe (Peptide, CPM) A->B Start Reaction C Incubate (30 min, 25°C) B->C D Quench Reaction C->D E Read Fluorescence D->E

Fluorescence-Based NMT Assay Workflow
ELISA-Based NMT Assay

This non-radioactive method utilizes an antibody to capture a tagged, myristoylated peptide.

Experimental Protocol:

  • NMT Reaction: Perform the enzymatic reaction using a FLAG-tagged peptide substrate and an analog of myristoyl-CoA (e.g., azido-dodecanoyl-CoA).

  • Biotinylation: Couple the resulting azido-dodecanoyl-peptide-FLAG to phosphine-biotin (B157780) via Staudinger ligation.

  • Capture: Add the reaction mixture to a 96-well plate pre-coated with an anti-FLAG antibody and incubate.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add streptavidin-peroxidase conjugate and incubate.

  • Substrate Addition: After another wash step, add a peroxidase substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

ELISA_Workflow cluster_reaction Reaction & Labeling cluster_capture Capture & Detection A NMT Reaction with Azido-Myristoyl-CoA B Staudinger Ligation with Phosphine-Biotin A->B C Capture on Anti-FLAG Coated Plate B->C D Add Streptavidin-HRP C->D E Add Substrate (TMB) D->E F Read Absorbance E->F

ELISA-Based NMT Assay Workflow
Scintillation Proximity Assay (SPA)

SPA is a radioactive assay that does not require separation of bound and free radiolabel.

Experimental Protocol:

  • Reaction Mixture: Set up the NMT reaction with a biotinylated peptide substrate and [3H]-myristoyl-CoA.

  • Bead Addition: Add streptavidin-coated SPA beads to the reaction mixture. The biotinylated, [3H]-myristoylated peptide will bind to the beads.

  • Signal Detection: When the [3H] is in close proximity to the scintillant in the beads, it excites the scintillant, producing light that is detected by a scintillation counter. Unbound [3H]-myristoyl-CoA is too far from the beads to generate a signal.

SPA_Workflow cluster_reaction Reaction cluster_detection Detection A NMT Reaction with [3H]-Myristoyl-CoA and Biotinylated Peptide B Add Streptavidin-SPA Beads A->B C [3H]-Myristoylated Peptide Binds to Beads B->C D Measure Scintillation C->D Proximity-induced light emission

Scintillation Proximity Assay Workflow
Radioactive HPLC-Based Assay

This traditional method offers high sensitivity and specificity but is lower in throughput.

Experimental Protocol:

  • NMT Reaction: Incubate the NMT enzyme with a peptide substrate and [3H]-myristoyl-CoA.

  • Reaction Quenching: Stop the reaction, typically by adding acid.

  • Separation: Separate the [3H]-myristoylated peptide product from the unreacted [3H]-myristoyl-CoA and other reaction components using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection: Quantify the amount of radioactivity in the peptide peak using a flow-through scintillation detector or by collecting fractions and counting them in a liquid scintillation counter.

HPLC_Workflow cluster_reaction Reaction cluster_analysis Analysis A NMT Reaction with [3H]-Myristoyl-CoA B Quench Reaction A->B C Separate by HPLC B->C D Detect Radioactivity C->D

Radioactive HPLC-Based Assay Workflow

Conclusion

The choice of an NMT assay depends on the specific needs of the research. The fluorescence-based assay offers a good balance of throughput and sensitivity, with a high Z'-factor indicating its suitability for high-throughput screening. The ELISA-based method provides a non-radioactive alternative with generally acceptable reproducibility for immunoassays. Radioactive assays, such as the SPA and HPLC-based methods, offer high sensitivity, with the SPA being more amenable to higher throughput than the traditional HPLC method. While quantitative data on the reproducibility of this compound assays is not extensively published, the information and protocols provided in this guide offer a solid foundation for selecting and implementing the most appropriate method for your drug discovery and research endeavors.

References

A Comparative Guide to NMTCA Formation from Diverse Dietary Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation of N-methyl-4-pyridone-3-carboxamide (NMTCA), a significant catabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), from four primary dietary sources: niacin (nicotinic acid), nicotinamide, nicotinamide riboside (NR), and tryptophan. Understanding the metabolic fate of these precursors is crucial for research into NAD+ metabolism, drug development, and nutritional science. This document summarizes quantitative data from experimental studies, details the methodologies used, and visualizes the key metabolic pathways.

Quantitative Comparison of this compound Formation

The efficiency of conversion of dietary precursors to this compound varies significantly. The following table summarizes findings from human and animal studies, providing a quantitative basis for comparison. It is important to note that direct head-to-head comparative studies for all four precursors under identical conditions are limited; therefore, the data presented is a synthesis of findings from multiple studies.

Dietary PrecursorStudy PopulationDosageKey Findings on this compound (4-PY) or its Precursor (MNA) ExcretionReference
Nicotinic Acid RatsPharmacological dosesWhen administered in excess, nicotinic acid's major catabolite is nicotinuric acid, with N-methyl-4-pyridone-3-carboxamide (4-Py) being a less prominent metabolite under these conditions. Under physiological conditions, 4-Py is a chief catabolite.[1]
Nicotinamide RatsPharmacological dosesWith high doses of nicotinamide, N-methylnicotinamide (MNA) becomes the major urinary catabolite, indicating a primary conversion pathway leading to this compound.[1][1]
Nicotinamide Riboside (NR) Humans (Healthy, middle-aged)100, 300, and 1000 mg/day for 8 weeksDose-dependent increases in urinary excretion of N-methylnicotinamide (MeNAM) and N-methyl-2-pyridone-5-carboxamide (Me2PY) were observed. While not directly measuring this compound (Me4PY), the increase in its direct precursor (MeNAM) and its isomer (Me2PY) strongly suggests increased this compound formation.[2]
Nicotinamide Riboside (NR) Humans (Healthy, elderly men)1000 mg/day for 21 daysIncreased levels of N-methylnicotinamide (MeNAM), N-methyl-2-pyridone-5-carboxamide (Me2PY), and N-methyl-4-pyridone-3-carboxamide (Me4PY) were observed in both muscle and blood.[2]
Tryptophan Humans (Healthy women)1.0 to 5.0 g/day for 21 daysUrinary excretion of N-methyl-4-pyridone-3-carboxamide increased in a dose-dependent manner with L-Tryptophan administration.

Metabolic Pathways to this compound

The formation of this compound from dietary sources is a multi-step process involving the synthesis of NAD+ and its subsequent catabolism. The following diagrams illustrate these pathways.

cluster_Tryptophan Tryptophan Pathway cluster_PreissHandler Preiss-Handler Pathway cluster_Salvage Salvage Pathway Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine IDO/TDO Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid NAMN Nicotinic Acid Mononucleotide (NAMN) Quinolinic_Acid->NAMN Niacin Niacin (Nicotinic Acid) Niacin->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NADS Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT MNA N-methylnicotinamide (MNA) Nicotinamide->MNA NNMT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NMN->NAD NMNATs NAD->Nicotinamide NAD-consuming enzymes (e.g., SIRTs, PARPs) This compound N-methyl-4-pyridone-3-carboxamide (this compound / 4-PY) MNA->this compound Aldehyde Oxidase TwoPY N-methyl-2-pyridone-5-carboxamide (2-PY) MNA->TwoPY Aldehyde Oxidase

Figure 1: Overview of NAD+ synthesis from dietary precursors and subsequent catabolism to this compound.

Experimental Protocols

The quantification of this compound and other niacin-related metabolites is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for analyzing complex biological matrices like urine and plasma.

Sample Preparation (Urine)

A common protocol for preparing urine samples for LC-MS/MS analysis involves the following steps:

  • Collection: 24-hour urine collection is often preferred to account for diurnal variations in metabolite excretion. Spot urine samples can also be used and are typically normalized to creatinine (B1669602) concentration.

  • Pre-treatment: Urine samples are often centrifuged to remove particulate matter.

  • Extraction: A simple dilution with a suitable solvent (e.g., methanol (B129727) or acetonitrile) is often sufficient. For more complex matrices or to concentrate the analytes, solid-phase extraction (SPE) can be employed.

  • Internal Standard: An isotopically labeled internal standard for this compound is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used to separate this compound from other urinary components. A C18 column is a frequent choice.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is typically used for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

    • Example SRM Transition for this compound (protonated): The transition of the protonated molecular ion (m/z 153) to a specific fragment ion (e.g., m/z 136 or 110) is monitored.

The following diagram illustrates a typical experimental workflow for this compound quantification.

cluster_workflow Experimental Workflow for this compound Quantification start Urine/Plasma Sample Collection centrifugation Centrifugation start->centrifugation extraction Dilution / Solid-Phase Extraction (with Internal Standard) centrifugation->extraction lcms LC-MS/MS Analysis (RPLC-Triple Quadrupole) extraction->lcms data Data Acquisition (SRM/MRM) lcms->data quantification Quantification (Calibration Curve) data->quantification result This compound Concentration quantification->result

Figure 2: A generalized workflow for the quantification of this compound in biological samples.

Detailed Signaling Pathway of this compound Formation from Nicotinamide

The conversion of nicotinamide to this compound is a key catabolic pathway. The diagram below details the enzymatic steps involved.

cluster_catabolism Nicotinamide Catabolism to Pyridones Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT MNA N-methylnicotinamide (MNA) NNMT->MNA S-adenosyl methionine (SAM) -> SAH AO Aldehyde Oxidase (AO) MNA->AO This compound N-methyl-4-pyridone-3-carboxamide (this compound / 4-PY) AO->this compound TwoPY N-methyl-2-pyridone-5-carboxamide (2-PY) AO->TwoPY

Figure 3: Enzymatic conversion of nicotinamide to this compound and 2-PY.

The primary enzyme responsible for the oxidation of N-methylnicotinamide (MNA) to both this compound (4-PY) and its isomer 2-PY is aldehyde oxidase. While cytochrome P450 enzymes, specifically CYP2E1, are involved in nicotinamide metabolism, they primarily catalyze the formation of nicotinamide N-oxide, a different metabolic fate.

References

Safety Operating Guide

Navigating the Safe Handling of Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

A crucial first step in ensuring laboratory safety is the accurate identification of any chemical being handled. The acronym "NMTCA" does not correspond to a readily identifiable chemical in standard databases and public search results. Instead, search results frequently associate this acronym with the "New Markets Tax Credit" program, a federal financial initiative.[1][2][3][4][5] Without a specific chemical name or a Chemical Abstracts Service (CAS) number, providing precise personal protective equipment (PPE) recommendations, handling protocols, and disposal instructions is not possible.

This guide offers a general framework for the safe handling of hazardous chemicals in a laboratory setting, designed for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before commencing work.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the hazards posed by the specific chemical in use. Employers are responsible for providing the necessary PPE and ensuring its proper use. The following table summarizes general PPE recommendations based on hazard categories.

Hazard CategoryEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Flammable Fume hood, grounded equipmentChemical-resistant gloves (e.g., nitrile, neoprene)Safety glasses with side shields or gogglesFlame-resistant lab coatUse in a well-ventilated area. Respirator may be needed for high concentrations.
Corrosive Fume hood, acid/base storage cabinetsChemical-resistant gloves (e.g., butyl rubber, neoprene)Chemical splash goggles and face shieldChemical-resistant apron or suitUse in a well-ventilated area. Acid gas or organic vapor respirator may be required.
Toxic Fume hood, glove boxChemical-resistant gloves (consult SDS for specific type)Chemical splash gogglesLab coat (disposable recommended)Use in a well-ventilated area. A respirator with appropriate cartridges is often necessary.
Reactive Shielding, specialized storageAppropriate chemical-resistant glovesSafety glasses or gogglesLab coatUse in a well-ventilated area.

Standard Operating Procedure for Handling Hazardous Chemicals

A systematic approach is crucial when working with hazardous substances to minimize risk to personnel and the environment.

1. Pre-Handling Preparation:

  • Consult the Safety Data Sheet (SDS): The SDS contains critical information regarding hazards, handling, storage, and emergency procedures.

  • Assemble all necessary PPE: Ensure all selected PPE is in good condition and fits correctly.

  • Prepare the workspace: Work should be conducted in a designated area, typically a fume hood, with clear access to an eyewash station and safety shower.

  • Have spill control materials readily available.

2. Handling the Chemical:

  • Don appropriate PPE before handling the chemical.

  • Dispense the minimum quantity required for the experiment.

  • Keep containers closed when not in use.

  • Avoid direct contact with the chemical.

  • Do not eat, drink, or smoke in the laboratory.

3. Post-Handling Procedures:

  • Properly label and store all chemicals.

  • Decontaminate the work area.

  • Remove and properly dispose of or decontaminate PPE.

  • Wash hands thoroughly after handling the chemical.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Segregate waste: Do not mix different types of chemical waste.

  • Use designated, labeled waste containers.

  • Do not overfill waste containers.

  • Arrange for timely disposal through your institution's environmental health and safety (EHS) office.

Experimental Workflow for Safe Chemical Handling

The following diagram illustrates a standard workflow for handling a hazardous chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness A Consult SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I J Eyewash & Safety Shower K Spill Kit L Fire Extinguisher

Caption: A generalized workflow for the safe handling of hazardous laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NMTCA
Reactant of Route 2
NMTCA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.